Dapagliflozin propanediol hydrate
Description
Contextual Overview of SGLT2 Inhibition in Metabolic and Cardiorenal Health
Sodium-glucose co-transporter 2 (SGLT2) is a protein predominantly found in the proximal tubules of the kidneys. It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. By selectively inhibiting SGLT2, a novel mechanism of action was introduced in the management of type 2 diabetes. This inhibition leads to a reduction in the reabsorption of glucose, thereby promoting its excretion in the urine. This process, known as glycosuria, directly contributes to lowering blood glucose levels. chemicalbook.com
The therapeutic effects of SGLT2 inhibition extend beyond glycemic control. The resulting osmotic diuresis and mild natriuresis contribute to a reduction in blood pressure and body weight. These hemodynamic and metabolic effects are believed to underlie the significant cardiorenal benefits observed with this drug class.
Historical Development and Therapeutic Significance of Dapagliflozin (B1669812) Propanediol (B1597323) Hydrate (B1144303)
Dapagliflozin propanediol hydrate, with the CAS number 960404-48-2, is a specific, stable, and orally active form of dapagliflozin. lgcstandards.com It is a hydrate that consists of dapagliflozin compounded with (S)-propylene glycol and water in a 1:1:1 ratio. chemicalbook.comnih.gov This particular form was developed to enhance the stability and solubility of the active pharmaceutical ingredient, which is crucial for consistent bioavailability and therapeutic efficacy. elsevierpure.com The free form of dapagliflozin is known for its high hygroscopicity, which can complicate the formulation process. sci-hub.se The propanediol monohydrate form addresses this limitation, although it requires controlled temperature and humidity during production and storage due to its sensitivity to higher temperatures. elsevierpure.comnih.gov
Developed by Bristol-Myers Squibb and AstraZeneca, dapagliflozin was the first SGLT2 inhibitor to receive regulatory approval in 2014 for the treatment of type 2 diabetes. chemicalbook.comdrugbank.com Its development marked a significant milestone, offering an insulin-independent mechanism for managing hyperglycemia. The therapeutic journey of dapagliflozin has since expanded, with approvals for reducing the risk of hospitalization for heart failure in patients with type 2 diabetes and cardiovascular disease, and more recently, for the treatment of heart failure with reduced ejection fraction and chronic kidney disease, irrespective of the presence of type 2 diabetes. drugbank.com
Evolution of Research Perspectives on SGLT2 Inhibitors
The initial perception of SGLT2 inhibitors was primarily centered on their glucose-lowering capabilities. However, large-scale cardiovascular outcome trials have fundamentally shifted this perspective. These studies consistently demonstrated that the benefits of SGLT2 inhibitors, including dapagliflozin, extended far beyond glycemic control.
The research focus has progressively broadened to unravel the complex mechanisms underpinning the cardiorenal protective effects of this drug class. Key areas of investigation now include their impact on cardiac metabolism, renal hemodynamics, inflammation, and fibrosis. The discovery that these agents can induce the expression of hypoxia-inducible factor 1 (HIF-1) and attenuate renal ischemia-reperfusion injury further highlights their multifaceted therapeutic profile. medchemexpress.com This evolution in understanding has solidified the role of SGLT2 inhibitors as a cornerstone in the management of a wide spectrum of cardiorenal and metabolic conditions.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOADIQFWSVMMRJ-UPGAGZFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914678 | |
| Record name | Dapagliflozin propanediol monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960404-48-2 | |
| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960404-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapagliflozin propanediol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapagliflozin propanediol monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPAGLIFLOZIN PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Properties of Dapagliflozin Propanediol Hydrate
Dapagliflozin (B1669812) propanediol (B1597323) hydrate (B1144303) is a white to off-white solid with specific physicochemical properties that are crucial for its formulation and therapeutic action.
Interactive Data Table:
| Property | Value | Source |
| Molecular Formula | C24H35ClO9 | nih.gov |
| Molecular Weight | 502.98 g/mol | nih.govsigmaaldrich.com |
| CAS Number | 960404-48-2 | lgcstandards.comnih.govsigmaaldrich.com |
| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate | nih.gov |
| Melting Point | 74-78°C | chemicalbook.com |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | chemicalbook.com |
| Appearance | White to Off-white Solid | |
| Hydrogen Bond Donor Count | 7 | pharmacompass.com |
| Hydrogen Bond Acceptor Count | 9 | pharmacompass.com |
| Rotatable Bond Count | 7 | pharmacompass.com |
The Evolution of Dapagliflozin Propanediol Hydrate in Clinical Practice
Molecular Mechanisms of Action and Pharmacodynamics
Dapagliflozin's primary mode of action lies in its ability to selectively and reversibly inhibit the SGLT2 protein, a key player in renal glucose handling. wikipedia.orgtga.gov.aunih.gov This inhibition sets off a cascade of events that ultimately leads to the excretion of excess glucose from the body.
Selective Inhibition of SGLT2 Protein in Renal Proximal Tubules
The SGLT2 protein is predominantly found in the S1 and S2 segments of the proximal renal tubules and is responsible for reabsorbing the majority of the glucose filtered by the glomeruli. wikipedia.orgnih.gove-enm.org Dapagliflozin specifically targets and blocks these transporters. wikipedia.orgnih.gov This action prevents the reabsorption of glucose back into the bloodstream, a process that is upregulated in certain disease states. nih.gov By inhibiting SGLT2, dapagliflozin effectively disrupts this key pathway of renal glucose reabsorption. wikipedia.orgyoutube.com
Disruption of Renal Glucose Reabsorption Pathways
Under normal physiological conditions, the kidneys filter glucose from the blood, and nearly all of it is reabsorbed in the proximal tubules, meaning very little is excreted in the urine. youtube.comtga.gov.au Dapagliflozin disrupts this process by blocking SGLT2, leading to a significant increase in the amount of glucose that remains in the filtrate and is subsequently eliminated through urination. wikipedia.orgyoutube.com This induced glucosuria is a hallmark of dapagliflozin's mechanism. youtube.commedscape.com Studies have shown that dapagliflozin can lead to the excretion of approximately 70 grams of glucose per day. tga.gov.aunih.gov
The inhibition of glucose reabsorption by dapagliflozin is dose-dependent. nih.gov Research has demonstrated that dapagliflozin treatment reduces the maximum renal glucose reabsorptive capacity (TmG) and the renal threshold for glucose excretion in both healthy individuals and those with type 2 diabetes. nih.govmedscape.com The reduction in the renal threshold for glucose excretion is considered the primary mechanism by which SGLT2 inhibitors increase glucose excretion. nih.gov
Renal Hemodynamic and Physiological Effects
Modulation of Tubuloglomerular Feedback
Tubuloglomerular feedback (TGF) is a crucial regulatory mechanism within the kidney that helps to stabilize the glomerular filtration rate (GFR). e-enm.orgnih.gov In certain conditions, such as diabetes, this feedback system can become dysregulated, leading to glomerular hyperfiltration. nih.gov Dapagliflozin is thought to restore normal tubuloglomerular feedback. e-enm.orgnih.gov By increasing the delivery of sodium to the macula densa, a specialized group of cells in the distal tubule, dapagliflozin triggers a signaling cascade that leads to vasoconstriction of the afferent arteriole, the small artery feeding the glomerulus. e-enm.orgnih.gov This helps to normalize the pressure within the glomerulus.
Reduction of Intraglomerular Pressure
A key consequence of the modulation of tubuloglomerular feedback is the reduction of intraglomerular pressure. tga.gov.aunih.gov Studies have consistently shown that dapagliflozin treatment leads to a decrease in this pressure, which is a major driver of kidney damage in the long term. nih.govnih.gov This effect is considered a primary mechanism for the renoprotective effects observed with dapagliflozin. diabetesjournals.orgresearchgate.net The reduction in intraglomerular pressure is achieved through a combination of afferent vasoconstriction and, as some studies suggest, post-glomerular (efferent) vasodilation. nih.govrug.nlnih.gov
Impact on Glomerular Hyperfiltration
Glomerular hyperfiltration, an abnormally high GFR, is an early feature of diabetic kidney disease and is associated with a progressive decline in renal function. nih.govovid.com Dapagliflozin has been shown to effectively reduce glomerular hyperfiltration. nih.govdiabetesjournals.orgnih.gov This is observed as an initial, reversible dip in the estimated GFR (eGFR) upon starting treatment. nih.govspringermedizin.de This reduction in hyperfiltration is a direct result of the hemodynamic changes induced by dapagliflozin, particularly the decrease in intraglomerular pressure. nih.govresearchgate.net By mitigating hyperfiltration, dapagliflozin helps to preserve kidney function over time. wikipedia.org
Compound Names
| Compound Name |
| Dapagliflozin propanediol (B1597323) hydrate (B1144303) |
| Dapagliflozin |
| Metformin (B114582) |
| Glipizide (B1671590) |
| Gliclazide |
| Canagliflozin (B192856) |
| Empagliflozin (B1684318) |
| Phlorizin |
| Enalapril |
| Miglitol |
| Pioglitazone |
Interactive Data Tables
Table 1: Effects of Dapagliflozin on Renal Glucose Handling
| Parameter | Effect of Dapagliflozin | References |
| SGLT2 Activity | Inhibition | wikipedia.org, tga.gov.au, nih.gov |
| Renal Glucose Reabsorption | Decreased | wikipedia.org, youtube.com |
| Urinary Glucose Excretion | Increased | tga.gov.au, nih.gov |
| Renal Threshold for Glucose | Lowered | nih.gov, medscape.com |
| Maximum Glucose Reabsorptive Capacity (TmG) | Reduced | nih.gov, medscape.com |
Table 2: Hemodynamic and Physiological Effects of Dapagliflozin in the Kidney
| Parameter | Effect of Dapagliflozin | References |
| Tubuloglomerular Feedback | Modulated/Restored | nih.gov, e-enm.org |
| Intraglomerular Pressure | Reduced | nih.gov, nih.gov, tga.gov.au |
| Glomerular Filtration Rate (GFR) | Initial, reversible dip | nih.gov, springermedizin.de |
| Glomerular Hyperfiltration | Reduced | nih.gov, diabetesjournals.org, nih.gov |
| Renal Vascular Resistance | Decreased | nih.gov, diabetesjournals.org |
| Filtration Fraction | Decreased | nih.gov, diabetesjournals.org |
| Osmotic Diuresis | Induced | diabetesjournals.org, tga.gov.au, nih.gov |
Cardiorenal Protective Mechanisms Beyond Glycemic Control
Recent research has unveiled that the benefits of dapagliflozin extend beyond its glucose-lowering effects, offering significant protection to the heart and kidneys. nih.gov These cardiorenal protective mechanisms are multifaceted and are not solely dependent on glycemic control. researchgate.net
Mitigation of Renal Inflammation and Fibrosis
Dapagliflozin has demonstrated the ability to alleviate renal fibrosis, a common pathological outcome of various chronic kidney diseases. nih.govfrontiersin.org Studies have shown that dapagliflozin can attenuate tubular lesions and collagen deposition in the kidneys. nih.gov The mechanisms behind this anti-fibrotic effect include the inhibition of inflammatory and endothelial activation markers such as NF-κB and e-selectin. nih.gov Furthermore, dapagliflozin has been found to counteract the upregulation of pro-oxidant-releasing enzymes and the downregulation of antioxidant enzymes, thereby reducing oxidative stress. nih.gov In a mouse model of adenine-induced renal injury, dapagliflozin's protective effect against renal fibrosis was associated with maintaining mitochondrial integrity and improving fatty acid oxidation. frontiersin.org Another study suggested that dapagliflozin ameliorates renal fibrosis by inhibiting RIP1-RIP3-MLKL-mediated necroinflammation via the Wnt3α/β-catenin/GSK-3β signaling pathway. nih.gov
Contribution to Plasma Volume Reduction
A key mechanism contributing to the cardiovascular benefits of dapagliflozin is its ability to reduce plasma volume. nih.gov By promoting osmotic diuresis and natriuresis, dapagliflozin leads to a reduction in plasma, interstitial, and extravascular volume. nih.gov A study using the "gold standard" technique of 125I-human serum albumin demonstrated a 7% reduction in plasma volume after 12 weeks of dapagliflozin treatment. nih.gov Another pooled analysis of clinical trials showed a significant decrease in estimated plasma volume (ePV) of 9.6% compared to placebo after 24 weeks. nih.govresearchgate.net This reduction in plasma volume is consistent across various patient subgroups, including those with or without diuretic use or established cardiovascular disease. nih.gov In patients with heart failure with preserved ejection fraction (HFpEF), dapagliflozin led to a significant reduction in plasma volume of -285ml.
Effects on Sodium Excretion and Blood Pressure Regulation
Dapagliflozin's effect on sodium excretion and blood pressure is a complex area of research with some seemingly contradictory findings. While SGLT2 inhibitors are known to promote natriuresis, some studies have shown that dapagliflozin can lower blood pressure without a clear, sustained increase in urinary sodium excretion. nih.govnih.govrug.nl For instance, the DAPASALT trial found that in patients with type 2 diabetes and/or chronic kidney disease under a standardized sodium intake, dapagliflozin reduced systolic blood pressure by approximately 6.5-6.8 mmHg at day 14, while 24-hour sodium excretion remained unchanged from baseline. nih.govrug.nl This suggests that the blood pressure-lowering effects may be attributed to mechanisms beyond simple natriuresis. nih.govrug.nl However, other research indicates that dapagliflozin does have a natriuretic effect, which contributes to the reduction in blood pressure. physiology.orgzgt.nl One study in hypertensive diabetic mice showed that dapagliflozin treatment led to increased urinary sodium levels and reduced blood pressure, a mechanism involving the reduction of the renal sodium chloride cotransporter (NCC). physiology.org
| Study Population | Change in 24-h Systolic Blood Pressure | Change in 24-h Sodium Excretion | Reference |
|---|---|---|---|
| Type 2 Diabetes and/or CKD (Pooled) | -6.5 mmHg at Day 14 | -10.1 mmol/24-h at Day 14 (not significant) | nih.govrug.nl |
| Type 2 Diabetes and CKD | -3.7 mmHg at Day 14 | -11.7 mmol/24-h at Day 14 (not significant) | nih.govrug.nl |
| Type 2 Diabetes with Preserved Kidney Function | -7.2 mmHg at End of Treatment | +2.1 mmol/24-h at End of Treatment (not significant) | nih.gov |
Downregulation of Sympathetic Nervous System Activity
Emerging evidence strongly suggests that dapagliflozin can reduce sympathetic nervous system (SNS) activity, which may be a crucial mechanism for its cardiorenal protective effects. nih.gov Studies in prehypertensive rats have shown that dapagliflozin can lower resting blood pressure and attenuate the rise in blood pressure and renal sympathetic nerve activity during simulated exercise. ahajournals.org This sympathoinhibitory effect is thought to be independent of glycemic control. ahajournals.org In humans, dapagliflozin has been shown to significantly decrease muscle sympathetic nerve activity (MSNA) in patients with type 2 diabetes, with a more pronounced effect in those with heart failure. ahajournals.org Furthermore, dapagliflozin has been found to improve measures of cardiac autonomic function in patients with type 2 diabetes and cardiac autonomic neuropathy. researchgate.net The mechanism for this may involve the inhibition of SGLT2 in specific brain regions involved in autonomic control. nih.gov
Influence on Cardiac Preload and Afterload
By reducing plasma volume, dapagliflozin effectively decreases cardiac preload, which is the stretch on the heart muscle at the end of diastole. wikipedia.orgnih.gov This reduction in preload alleviates the workload on the heart. wikipedia.org Additionally, dapagliflozin has been shown to reduce afterload, the resistance the heart must overcome to eject blood. nih.gov This effect on afterload may be mediated by a decrease in vascular stiffness. nih.gov In patients with HFpEF, dapagliflozin significantly reduced pulmonary capillary wedge pressure (PCWP) both at rest and during exercise, a key indicator of reduced cardiac filling pressures. This improvement in cardiac loading conditions contributes to better left ventricular function and may explain some of the beneficial effects on heart failure outcomes. wikipedia.org
| Parameter | Change with Dapagliflozin | Reference |
|---|---|---|
| Resting and Exercise PCWP | Significantly reduced | |
| Exercise Right Atrial Pressure | -4.2 mmHg | |
| Exercise Mean Pulmonary Artery Pressure | -5.9 mmHg |
Cellular and Molecular Signaling Pathways
The cardiorenal benefits of dapagliflozin are underpinned by its influence on various cellular and molecular signaling pathways. frontiersin.org Research suggests that dapagliflozin can modulate pathways related to energy metabolism, mitochondrial function, and endothelial function. nih.gov In diabetic nephropathy, dapagliflozin has been shown to affect the TGF-β and PPAR signaling pathways. researchgate.net One study identified that dapagliflozin may exert its renoprotective effects by targeting the estrogen-related receptor α (ERRα)-organic anion transporter 1 (OAT1) axis, which enhances uric acid excretion and reduces tubulointerstitial fibrosis. nih.gov Furthermore, in cardiomyocytes and endothelial cells, dapagliflozin has been found to mitigate cellular stress and inflammation by modulating the PI3K/AKT pathway. nih.gov It also appears to influence the sodium-hydrogen exchanger (NHE1), which is involved in oxidative stress and inflammation. nih.gov
Induction of Hypoxia-Inducible Factor 1 (HIF-1) Expression
Dapagliflozin's influence on Hypoxia-Inducible Factor 1 (HIF-1) expression is a key aspect of its mechanism, particularly in the context of cellular stress and injury. HIF-1 is a critical transcription factor that enables cellular adaptation to low oxygen conditions (hypoxia).
In models of renal ischemia-reperfusion (IR) injury, dapagliflozin has been shown to increase the expression of HIF-1. nih.gov This induction of HIF-1 is not merely a correlated event but appears to be central to the compound's protective effects. nih.govnih.gov Studies in mice with IR-injured kidneys demonstrated that pretreatment with dapagliflozin led to an increase in renal HIF-1 expression. nih.gov The significance of this pathway was highlighted when the renoprotective effects of dapagliflozin were negated by the administration of an HIF-1 inhibitor, albendazole. nih.govnih.gov In vitro experiments using hypoxic human kidney cells (HK2) corroborated these findings, showing that dapagliflozin increased the expression of HIF-1, as well as AMP-activated protein kinase (AMPK) and ERK, leading to enhanced cell survival. nih.govnih.gov
Conversely, in a different model of kidney injury—contrast-induced acute kidney injury (CI-AKI)—dapagliflozin was found to regulate the HIF-1α/HE4/NF-κB pathway differently. In this context, dapagliflozin treatment led to a significant decrease in the expression of HIF-1α, human epididymis protein 4 (HE4), and NF-κB, which correlated with a reduction in apoptotic cells. nih.gov This suggests that the effect of dapagliflozin on HIF-1α expression may be context-dependent, influenced by the specific type of cellular injury.
Further mechanistic insight comes from studies on other SGLT2 inhibitors, such as luseogliflozin (B1675515), in the context of diabetic nephropathy. Research has indicated that luseogliflozin can inhibit hypoxia-induced HIF-1α accumulation by suppressing mitochondrial oxygen consumption. nih.gov This reduction in oxygen use helps to restore intracellular oxygen levels, which in turn promotes the degradation of HIF-1α. nih.gov
Attenuation of Renal Ischemia-Reperfusion Injury
Dapagliflozin demonstrates significant protective effects against renal ischemia-reperfusion (IR) injury, a major cause of acute kidney injury (AKI). nih.govresearchgate.net This complex injury process involves hypoxic damage followed by an inflammatory response and the generation of reactive oxygen species upon the restoration of blood flow. nih.gov
In preclinical mouse models of renal IR, pretreatment with dapagliflozin resulted in improved kidney function. nih.gov This was evidenced by significantly reduced levels of blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) compared to untreated IR-injured mice. nih.gov Histological examination of the kidney tissue revealed that dapagliflozin attenuated renal tubular injuries, such as the loss of brush border, vacuolization, and desquamation of epithelial cells. nih.gov
At the molecular level, dapagliflozin's protective action involves the modulation of apoptotic pathways. In IR-injured kidneys, the compound reduced the expression of the pro-apoptotic protein Bax and decreased the number of TUNEL-positive cells, which are indicative of DNA fragmentation during apoptosis. nih.govnih.gov Furthermore, studies in rat models have confirmed these findings, showing that dapagliflozin reduced serum urea and creatinine levels and decreased renal tissue levels of inflammatory and apoptotic markers like IL-6, Kim-1, and caspase-3. researchgate.net These effects are attributed to the compound's antioxidant, anti-inflammatory, and anti-apoptotic properties. researchgate.net The induction of HIF-1 is considered a primary mechanism for these renoprotective effects against IR injury. nih.govnih.gov
| Marker | Effect Observed with Dapagliflozin Treatment | Model System | Source |
|---|---|---|---|
| Blood Urea Nitrogen (BUN) | Reduced | Mouse | nih.gov |
| Serum Creatinine | Reduced | Mouse, Rat | nih.govresearchgate.net |
| Renal Tubular Injury Score | Reduced | Mouse | nih.gov |
| Bax Expression | Reduced | Mouse | nih.govnih.gov |
| TUNEL-Positive Cells | Reduced | Mouse | nih.gov |
| IL-6, Kim-1, Caspase-3 | Reduced | Rat | researchgate.net |
Interactions with Water Structure at the Molecular Level
The behavior of Dapagliflozin propanediol monohydrate (DPM) in an aqueous solution is characterized by complex interactions that influence the structure of the surrounding water molecules. nih.gov Studies using volumetric, acoustic, and spectroscopic techniques have revealed that DPM's effect on water structure is highly dependent on its concentration. nih.govacs.org
Volumetric studies indicate that DPM exhibits a "structure-breaking" nature at both low (approx. 0.5 × 10⁻⁴ to 1.5 × 10⁻⁴ mol kg⁻¹) and high (approx. 2.5 × 10⁻⁴ to 3.5 × 10⁻⁴ mol kg⁻¹) concentrations. nih.govacs.org However, at intermediate concentrations (approx. 1.5 × 10⁻⁴ to 2.5 × 10⁻⁴ mol kg⁻¹), it demonstrates a "structure-making" nature. nih.govacs.org This complex, concentration-dependent behavior is described as a "breaking-making-breaking" phenomenon. nih.gov
Acoustic and near-infrared spectroscopic studies support these findings. The formation of a structured water layer around DPM molecules is most prominent at intermediate concentrations. nih.govacs.org The interaction between DPM molecules (DPM-DPM) predominates at lower and higher temperatures, while the interaction between DPM and water molecules (DPM-water) is more significant at intermediate temperatures. nih.govresearchgate.net
The presence of other solutes, such as d-(+)-glucose, further modulates these interactions. The addition of a small amount of d-(+)-glucose (up to 10 × 10⁻³ mol kg⁻¹) initially causes water structure breaking by drawing water away from the hydration layers of DPM. nih.govacs.org Further addition of glucose helps to re-establish water molecules around the DPM. nih.govresearchgate.net
| Concentration Range (mol kg⁻¹) | Effect on Water Structure | Primary Interaction | Source |
|---|---|---|---|
| Low (≈0.5 - 1.5 x 10⁻⁴) | Structure-Breaking | Solute-Solvent | nih.govacs.org |
| Intermediate (≈1.5 - 2.5 x 10⁻⁴) | Structure-Making | Solute-Solvent | nih.govacs.org |
| High (≈2.5 - 3.5 x 10⁻⁴) | Structure-Breaking | Solute-Solute | nih.govacs.org |
Selective Binding Profile Across SGLT Family Members and Other Biological Targets
Dapagliflozin is characterized by its high selectivity for the sodium-glucose cotransporter 2 (SGLT2) over other transporters in the SGLT family. nih.govnih.gov The precise distribution and binding specificity have been elucidated using noninvasive imaging techniques, such as positron emission tomography (PET) with a radiolabeled tracer, 4-[¹⁸F]fluoro-dapagliflozin (F-Dapa). nih.gov
These imaging studies have provided definitive evidence of the compound's binding profile in vivo. Intravenously injected F-Dapa showed prominent and specific binding in the kidney cortex of rats and wild-type mice. nih.gov To confirm the selectivity for SGLT2, experiments were conducted in knockout mice. While F-Dapa binding was observed in SGLT1-knockout mice, it was absent in SGLT2-knockout mice, confirming that the binding is specific to SGLT2. nih.gov
Further microscopic autoradiography of kidney tissue pinpointed the binding to the apical surface of the early proximal tubules. nih.gov This is consistent with the known physiological role of SGLT2 in reabsorbing the majority of filtered glucose from the urine back into the bloodstream. nih.gov
Crucially, the in vivo imaging did not detect any measurable specific binding of F-Dapa in other major organs, including the heart, muscle, salivary glands, liver, or brain. nih.gov This high density of functional SGLT2 transporters found exclusively in the apical membrane of the kidney's proximal tubules, and not in other organs, accounts for the highly specific renal action of dapagliflozin. nih.gov
Absorption and Bioavailability Profiles
Following oral administration, dapagliflozin is rapidly and well absorbed from the gastrointestinal tract. caldic.com Peak plasma concentrations (Cmax) are typically reached within 2 hours in a fasted state. drugbank.comnih.gov The absolute oral bioavailability of a 10 mg dose of dapagliflozin is 78%. drugbank.comnih.gov
Systemic exposure to dapagliflozin, as measured by both Cmax and the area under the plasma concentration-time curve (AUC), increases in proportion to the administered dose over a wide range (0.1-500 mg). caldic.comnih.gov The mean terminal plasma half-life (t1/2) for a 10 mg single oral dose is approximately 12.9 hours. drugbank.comnih.gov
Table 1: Key Pharmacokinetic Parameters of Dapagliflozin
| Parameter | Value |
|---|---|
| Absolute Oral Bioavailability | 78% drugbank.comnih.gov |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (fasted) drugbank.comnih.gov |
| Mean Terminal Half-life (t1/2) | ~12.9 hours (10 mg dose) drugbank.comnih.gov |
Distribution Characteristics and Volume of Distribution
Dapagliflozin exhibits extensive distribution into tissues. nih.gov The mean steady-state volume of distribution (Vss) is approximately 118 liters, indicating significant extravascular distribution. caldic.comdrugbank.comnih.gov
The compound is moderately bound to plasma proteins, with a binding percentage of approximately 91%. drugbank.comnih.govnih.gov This protein binding is not significantly affected by impaired renal or hepatic function. drugbank.com
Metabolic Pathways and Metabolite Profiling
Metabolism is the primary route of elimination for dapagliflozin. nih.gov The process occurs mainly in the liver and kidneys. nih.govdrugbank.com
The principal metabolic pathway for dapagliflozin is glucuronidation mediated by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9). nih.govnih.govmdpi.com This process leads to the formation of its major metabolite, dapagliflozin 3-O-glucuronide. nih.govnih.gov This metabolite accounts for approximately 60.7% of a given dose. drugbank.com
While glucuronidation is the major pathway, several cytochrome P450 (CYP) enzymes play a minor role in the metabolism of dapagliflozin. nih.govmdpi.com These include CYP1A1, CYP1A2, CYP2A6, CYP2C9, CYP2D6, and CYP3A4. drugbank.com However, oxidative metabolism through the CYP450 system is considered a minor clearance pathway for dapagliflozin. mdpi.com
Dapagliflozin 3-O-glucuronide is an inactive metabolite. nih.govnih.gov It does not inhibit SGLT2 at clinically relevant exposures. nih.govdrugbank.com On a molar basis, the systemic exposure to dapagliflozin 3-O-glucuronide is similar to that of the parent compound, dapagliflozin. nih.govdrugbank.com This major metabolite is primarily cleared from the body via renal excretion. nih.govnih.gov
Excretion Pathways and Renal Clearance Dynamics
Dapagliflozin and its metabolites are eliminated from the body primarily through the kidneys. drugbank.com Following a single 50 mg dose of radiolabeled dapagliflozin, approximately 75% of the total radioactivity is recovered in the urine, and 21% is found in the feces. drugbank.com
Only a small fraction of the administered dose is excreted as unchanged dapagliflozin in the urine (less than 2%). drugbank.comnih.gov In contrast, about 15% of the dose is excreted as the parent drug in the feces. drugbank.comnih.gov The majority of the drug eliminated in the urine is the inactive metabolite, dapagliflozin 3-O-glucuronide, which accounts for about 61% of a dapagliflozin dose. nih.gov
The renal clearance of dapagliflozin itself is low, but the renal clearance of its major metabolite, D3OG, is significantly reduced in proportion to declining kidney function. nih.gov The urinary excretion of dapagliflozin represents a minor elimination pathway for the parent drug. nih.gov
Table 2: Excretion of Dapagliflozin and its Major Metabolite
| Excretion Route | Compound | Percentage of Dose |
|---|---|---|
| Urine | Total Radioactivity | 75% drugbank.com |
| Parent Dapagliflozin | <2% drugbank.comnih.gov | |
| Dapagliflozin 3-O-Glucuronide | ~61% nih.gov | |
| Feces | Total Radioactivity | 21% drugbank.com |
| Parent Dapagliflozin | ~15% drugbank.comnih.gov |
Renal Function-Dependent Pharmacokinetics and Pharmacodynamics
The efficacy and systemic presence of dapagliflozin are intrinsically linked to the functional state of the kidneys. This section examines the alterations in the drug's systemic exposure and its glucose-lowering effects as glomerular filtration rates decline.
Alterations in Systemic Exposure with Decreasing Glomerular Filtration Rate
As the estimated glomerular filtration rate (eGFR) decreases, the systemic exposure to dapagliflozin increases. nih.gov Studies have shown that both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of dapagliflozin are higher in individuals with renal impairment compared to those with normal kidney function. nih.gov
For instance, one study reported that in patients with mild, moderate, and severe renal impairment, the steady-state Cmax for dapagliflozin was 4%, 6%, and 9% higher, respectively, compared to individuals with normal renal function. nih.gov The AUC also showed a corresponding increase. nih.gov A population pharmacokinetics (popPK) analysis revealed that the median AUC was 2.4-fold higher in patients with chronic kidney disease (CKD) and an eGFR of 15–29 mL/min/1.73 m² compared to those with normal kidney function. researchgate.netnih.gov This is attributed to the decreased renal clearance of the drug. researchgate.netnih.gov
Interestingly, the systemic exposure to dapagliflozin in patients with CKD was found to be consistent, regardless of whether they also had type 2 diabetes. researchgate.netnih.gov The apparent clearance of dapagliflozin in patients with CKD was 21.6 L/h, which is similar to the 22.9 L/h observed in adults with type 2 diabetes and healthy subjects. researchgate.netnih.gov
The inactive metabolite of dapagliflozin, dapagliflozin 3-O-glucuronide (D3OG), also shows increased plasma concentrations with declining kidney function. nih.gov The formation of D3OG occurs in both the liver and kidneys. nih.gov
Below is a table summarizing the pharmacokinetic parameters of dapagliflozin in patients with stage 4 CKD from a single-dose study. karger.com
| Parameter | Mean Value |
| Tmax (h) | 0.7 |
| Cmax (ng/mL) | 201.6 |
| T1/2 (h) | 16.7 |
| Data derived from a study on patients with stage 4 CKD who received a single oral dose of dapagliflozin (10 mg). karger.com |
Relationship Between Renal Function and Glycemic Efficacy
The glucose-lowering effect of dapagliflozin is dependent on the glomerular filtration rate (GFR). nih.gov As renal function declines, the amount of glucose filtered by the kidneys decreases, which in turn attenuates the glycemic efficacy of dapagliflozin. wikipedia.orgnih.gov In patients with moderate renal impairment (eGFR 30–59 mL/min/1.73 m²), the glucose-lowering effects are less pronounced compared to patients with normal renal function. nih.gov
Despite the diminished glycemic effect, dapagliflozin has demonstrated significant benefits in patients with CKD. wikipedia.orgnih.gov Studies have shown that even in patients with reduced eGFR, dapagliflozin can lead to reductions in HbA1c, fasting plasma glucose, body weight, and systolic blood pressure. nih.gov For example, in the DERIVE study, patients with moderate renal impairment treated with dapagliflozin showed a significant decrease in HbA1c compared to placebo. nih.gov
The renoprotective effects of dapagliflozin are a key aspect of its therapeutic profile in patients with CKD, independent of its glycemic control. wikipedia.orgnih.gov The DAPA-CKD trial showed that dapagliflozin significantly reduced the composite measure of worsening of renal function or risk of cardiovascular or renal death in patients with CKD stages 2–4, with or without type 2 diabetes. wikipedia.org
Population Pharmacokinetic Modeling and Simulation
Population pharmacokinetic (popPK) modeling is a crucial tool for understanding the pharmacokinetic variability of dapagliflozin in different patient populations. researchgate.netpage-meeting.orgnih.gov These models help to characterize the drug's absorption, distribution, metabolism, and excretion, and to identify factors that influence its exposure. researchgate.netpage-meeting.org
Several popPK models have been developed for dapagliflozin. researchgate.netpage-meeting.org A two-compartmental model was used to characterize the pharmacokinetics of dapagliflozin in patients with CKD, with and without type 2 diabetes. researchgate.netnih.gov This model was based on a large dataset of plasma concentrations from over 3,000 patients and adequately described the drug's pharmacokinetic profile. researchgate.netnih.gov
Physiologically-based pharmacokinetic (PBPK) models have also been developed to simulate the behavior of dapagliflozin in the body. page-meeting.org These models incorporate physiological and drug-specific parameters to predict drug concentrations in various tissues and organs. page-meeting.org A PBPK model for dapagliflozin was developed using the Open Systems Pharmacology Suite, which included metabolism by CYP3A4 and UGT1A9 enzymes and renal glomerular filtration. page-meeting.org This model was able to accurately reproduce observed pharmacokinetic data from various clinical studies. page-meeting.org
Population PK-PD (pharmacokinetic-pharmacodynamic) models have been used to describe the relationship between dapagliflozin exposure and its HbA1c-lowering effect in patients with type 2 diabetes. nih.govnih.gov These models have shown that body weight can influence the apparent clearance of dapagliflozin, although the clinical impact on systemic exposure is minimal. nih.gov
Preclinical Research and Translational Studies
In Vitro Selectivity and Specificity Assessments
Dapagliflozin (B1669812) is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). nih.govnih.gov In vitro studies have been crucial in defining its specificity. These assessments demonstrate that dapagliflozin has a significantly higher affinity for SGLT2 compared to other related glucose transporters.
Notably, dapagliflozin exhibits a selectivity for SGLT2 that is over 1,400 times greater than its affinity for SGLT1, the primary glucose transporter in the intestines. nih.gov This high degree of selectivity is a key characteristic, as it minimizes the potential for off-target effects related to SGLT1 inhibition in the gut. nih.gov Further studies have confirmed its selectivity over other glucose transporters, such as GLUT1, GLUT2, and GLUT4, by at least 33,000-fold. nih.gov
The table below summarizes the selectivity of dapagliflozin for human SGLT2 over other transporters.
| Transporter | Selectivity (Fold increase over SGLT2) | Reference |
|---|---|---|
| hSGLT1 | >1400 | nih.gov |
| hSGLT4 | >1400 | nih.gov |
| hSGLT6 | >1400 | nih.gov |
| GLUT1 | >33,000 | nih.gov |
| GLUT2 | >33,000 | nih.gov |
| GLUT4 | >33,000 | nih.gov |
Pharmacokinetic and Pharmacodynamic Studies in Animal Models
Pharmacokinetic and pharmacodynamic studies in various animal models have been instrumental in understanding the in vivo effects of dapagliflozin propanediol (B1597323) hydrate (B1144303). These studies have primarily focused on its impact on glucose excretion, as well as its effects on the renal and cardiovascular systems.
In both normal and diabetic rodent models, dapagliflozin has been shown to induce urinary glucose excretion. nih.govdiabetesjournals.org A single oral dose of dapagliflozin in Zucker diabetic fatty (ZDF) rats led to a dose-dependent increase in urinary glucose excretion, which was evident as early as 6 hours post-dose and persisted for 24 hours. nih.gov In these diabetic rats, this increased glucose excretion translated into a reduction in hyperglycemia. nih.gov For instance, a two-week treatment with dapagliflozin resulted in a dose-dependent decrease in fasting plasma glucose levels in ZDF rats. nih.gov
The table below illustrates the dose-dependent effect of a single oral dose of dapagliflozin on urinary glucose excretion in ZDF rats over a 6-hour period.
| Dose (mg/kg) | Urinary Glucose Excretion (mg/200g body weight) | Reference |
|---|---|---|
| 0.01 | ~100 | nih.gov |
| 0.1 | ~200 | nih.gov |
| 1.0 | ~300 | nih.gov |
Preclinical studies have provided evidence for the renal and cardiovascular protective effects of dapagliflozin in various animal models of disease.
Renal Effects: In rodent models of diabetic nephropathy, dapagliflozin has been shown to alleviate renal fibrosis. nih.gov Studies in streptozotocin-induced type 2 diabetic rats demonstrated that dapagliflozin treatment significantly reduced markers of renal fibrosis. nih.gov It was found to decrease the expression of proteins such as α-SMA, vimentin, and TGF-β1, while increasing the expression of E-cadherin and Smad7, suggesting an inhibition of the TGF-β1/Smad signaling pathway. nih.gov Furthermore, in a mouse model of adenine-induced renal injury, dapagliflozin was found to protect renal function and reduce renal fibrosis by inhibiting the TGF-β1/MAPK mediated mitochondrial damage. nih.gov
Cardiovascular Effects: In animal models of cardiac ischemia and heart failure, dapagliflozin has demonstrated cardioprotective effects. A meta-analysis of 21 experiments in animal models of myocardial ischemia-reperfusion injury showed that dapagliflozin significantly increased mean fractional shortening and ejection fraction. nih.govbenthamdirect.com It also led to a reduction in the size of the infarcted area. nih.govresearchgate.net In a mouse model of pressure-overload-induced cardiac remodeling, dapagliflozin treatment reduced myocardial hypertrophy, fibrosis, and cardiomyocyte apoptosis, leading to improved cardiac systolic function. researchgate.net These protective effects on the heart appear to be independent of its effects on SGLT2, suggesting alternative mechanisms of action. nih.gov
The following table summarizes key findings of dapagliflozin's effects in disease-specific animal models.
| Animal Model | Key Findings | Reference |
|---|---|---|
| Streptozotocin-induced diabetic rats (Renal) | Alleviated renal fibrosis, inhibited TGF-β1/Smad pathway. | nih.gov |
| Adenine-induced renal injury mice (Renal) | Reduced renal fibrosis, inhibited TGF-β1/MAPK mediated mitochondrial damage. | nih.gov |
| Myocardial ischemia-reperfusion models (Cardiovascular) | Increased ejection fraction and fractional shortening, reduced infarct size. | nih.govbenthamdirect.comresearchgate.net |
| Pressure-overload cardiac remodeling mice (Cardiovascular) | Reduced myocardial hypertrophy, fibrosis, and apoptosis; improved systolic function. | researchgate.net |
While dapagliflozin is highly selective for SGLT2, its effects on intestinal glucose transport and the gut microbiome have also been investigated. Due to its high selectivity, dapagliflozin is not expected to significantly inhibit intestinal SGLT1-mediated glucose absorption. nih.gov
However, studies have shown that dapagliflozin can modulate the fecal microbiota in a type 2 diabetic rat model. frontiersin.orgcncb.ac.cn In these studies, dapagliflozin treatment led to an enrichment of Proteobacteria, particularly Desulfovibrionaceae, in the gut. frontiersin.org Interestingly, it did not increase the abundance of beneficial bacteria such as Lactobacillaceae and Bifidobacteriaceae. frontiersin.orgcncb.ac.cn In another study on db/db mice, a combination of dapagliflozin and butyrate (B1204436) was shown to attenuate fat gain, and this effect was associated with alterations in the intestinal microbiota, including a decrease in the Firmicutes to Bacteroidetes ratio. nih.gov
Investigative Toxicology and Safety Pharmacology Findings
Investigative toxicology and safety pharmacology studies in animals have been conducted to assess the safety profile of dapagliflozin propanediol hydrate. Single-dose toxicity studies were performed in mice, rats, and dogs. tga.gov.au Repeat-dose toxicity studies were also conducted, and the effects observed were mostly considered secondary to the pharmacological action of the drug. europa.eu
Safety pharmacology assessments of cardiovascular, neurological, and pulmonary effects of dapagliflozin did not reveal any significant liabilities. fda.gov In rats, proteinuria was observed at low doses, but it was not associated with histopathological changes in the kidney or increased serum creatinine (B1669602), indicating it was not a sign of nephrotoxicity. tga.gov.au
Translational Relevance of Preclinical Findings to Human Physiology
The preclinical findings for this compound have shown significant translational relevance to human physiology and clinical outcomes. The primary pharmacodynamic effect observed in animal models, the induction of urinary glucose excretion, is the core mechanism of action in humans, leading to reductions in plasma glucose levels. nih.govnih.gov The dose-dependent glucosuria seen in rats translates to the dose-dependent urinary glucose excretion of up to 70 grams per day in patients with type 2 diabetes. nih.gov
The weight loss observed in preclinical studies with dapagliflozin in obese rats is also a consistent finding in clinical trials with human patients. nih.govtandfonline.com This effect is attributed to the caloric loss associated with urinary glucose excretion. nih.govdovepress.com
Furthermore, the cardioprotective and renoprotective effects observed in various animal models of cardiovascular and kidney disease have been substantiated by large-scale clinical trials in humans. nih.govnih.govresearchgate.netwikipedia.org The DAPA-HF and DAPA-CKD trials, for example, demonstrated that dapagliflozin reduces the risk of cardiovascular death, hospitalization for heart failure, and progression of chronic kidney disease in adults, irrespective of their diabetes status. wikipedia.org This suggests that the underlying mechanisms of cardiovascular and renal protection observed in preclinical models, such as modulation of inflammatory pathways and hemodynamics, are likely active in humans as well. nih.govnih.gov
Clinical Efficacy in Therapeutic Indications
Type 2 Diabetes Mellitus (T2DM)
Dapagliflozin (B1669812) has proven to be an effective agent in the therapeutic landscape of T2DM, addressing key aspects of the disease through its multifaceted effects.
Glycemic Control Outcomes (HbA1c Reduction, Fasting Plasma Glucose, Postprandial Glucose)
Clinical studies have consistently shown that dapagliflozin effectively improves glycemic control in patients with T2DM. nih.govresearchgate.net
HbA1c Reduction: As a monotherapy, dapagliflozin has been shown to reduce HbA1c levels by approximately 0.5% to 0.7% compared to placebo. nih.govwikipedia.org When used in combination with other antihyperglycemic agents like metformin (B114582), the reduction in HbA1c is also significant. nih.govresearchgate.net For instance, a study of Japanese patients showed a 0.7% reduction in HbA1c after 52 weeks in both monotherapy and combination therapy groups. nih.gov Another study reported a significant reduction in HbA1c of 1.1% after the initiation of dapagliflozin. researchgate.net
Fasting Plasma Glucose (FPG): Dapagliflozin has demonstrated a notable impact on FPG levels. Studies have reported significant reductions in FPG compared to placebo. researchgate.netresearchgate.net One study documented a decrease in 24-hour mean glucose by 18.2 mg/dL with dapagliflozin, in contrast to a 5.8 mg/dL increase with placebo. nih.govnih.gov
Table 1: Glycemic Control Outcomes with Dapagliflozin
| Parameter | Monotherapy Efficacy | Combination Therapy Efficacy |
| HbA1c Reduction | 0.5% - 0.7% reduction vs. placebo nih.govwikipedia.org | Significant reduction, e.g., 0.7% at 52 weeks nih.gov |
| Fasting Plasma Glucose | Significant reduction vs. placebo researchgate.netresearchgate.net | Significant reduction researchgate.net |
| Postprandial Glucose | Significant reduction wjpmr.com | Significant reduction nih.gov |
Body Weight Reduction and Adiposity Changes
A consistent finding in clinical trials is the beneficial effect of dapagliflozin on body weight and composition. diabetesincontrol.comoup.comresearchgate.net
Body Weight Reduction: Patients treated with dapagliflozin typically experience a modest but significant reduction in body weight. nih.govdiabetesincontrol.com A study reported a placebo-corrected reduction in total body weight of 2.1 kg at 24 weeks. diabetesincontrol.com Over a 102-week period, patients on dapagliflozin showed a weight reduction of -4.54 kg. researchgate.net
Adiposity Changes: The weight loss associated with dapagliflozin is primarily due to a reduction in fat mass. diabetesincontrol.comnih.gov Studies using dual-energy x-ray absorptiometry (DXA) have confirmed that about two-thirds of the weight loss is from fat mass. diabetesincontrol.com Specifically, reductions in both visceral and subcutaneous adipose tissue have been observed. oup.com One study found a significant decrease in total fat mass of -2.80 kg over 102 weeks. researchgate.net Another study noted a reduction in total fat mass of 1.23 kg in the first 12 weeks. nih.gov
Table 2: Body Weight and Adiposity Changes with Dapagliflozin
| Parameter | Duration | Result |
| Total Body Weight | 24 weeks | -2.1 kg (placebo-corrected) diabetesincontrol.com |
| Total Body Weight | 102 weeks | -4.54 kg researchgate.net |
| Fat Mass | 24 weeks | -1.48 kg diabetesincontrol.com |
| Fat Mass | 102 weeks | -2.80 kg researchgate.net |
| Waist Circumference | 24 weeks | -1.52 cm diabetesincontrol.com |
| Waist Circumference | 102 weeks | -5.0 cm researchgate.net |
Blood Pressure Lowering Effects
Dapagliflozin has been shown to have a modest but clinically relevant blood pressure-lowering effect. nih.govnih.govtandfonline.com This effect is observed in both hypertensive and non-hypertensive patients with T2DM. nih.gov
Systolic and Diastolic Blood Pressure: Pooled data from 13 placebo-controlled studies showed that dapagliflozin resulted in placebo-subtracted changes from baseline in systolic and diastolic blood pressures of -3.6 and -1.2 mm Hg, respectively, in hypertensive patients, and -2.6 and -1.2 mm Hg, respectively, in non-hypertensive patients. nih.gov Another study in patients with poorly controlled T2DM and hypertension reported a significant reduction in mean seated systolic blood pressure of -10.4 mmHg with dapagliflozin compared to -7.3 mmHg with placebo after 12 weeks. nih.govtandfonline.com Furthermore, dapagliflozin has been shown to reduce the "white coat effect" on systolic blood pressure. jacc.org
Monotherapy Efficacy and Combination Therapy Outcomes
Dapagliflozin has demonstrated efficacy as both a monotherapy and in combination with other oral antidiabetic drugs. nih.govbohrium.comscirp.org
Monotherapy: As a standalone treatment, dapagliflozin effectively improves glycemic control and reduces body weight. wikipedia.orgnih.gov Studies have shown its non-inferiority to metformin in terms of HbA1c reduction and superiority for fasting plasma glucose and weight reduction. bohrium.com
Combination Therapy: When added to other glucose-lowering agents such as metformin, sulfonylureas, or DPP-4 inhibitors, dapagliflozin provides additional glycemic control and other benefits. nih.govfortunejournals.com Combination therapy with metformin has been shown to lead to significantly greater reductions in HbA1c, fasting plasma glucose, and weight compared to either monotherapy. bohrium.comscirp.org Similarly, adding dapagliflozin to sitagliptin (B1680988) has been reported to provide additional clinical benefits in patients with inadequately controlled T2DM. fortunejournals.com
Efficacy in Patients with Varying Degrees of Renal Function
The efficacy of dapagliflozin is influenced by renal function, as its mechanism of action depends on glomerular filtration.
Moderate Renal Impairment: In patients with moderate renal impairment (eGFR 45–59 mL/min/1.73 m²), dapagliflozin has been shown to significantly decrease HbA1c, body weight, and systolic blood pressure compared to placebo. nih.gov
Advanced Renal Dysfunction: Studies have also indicated that dapagliflozin can be effective in preventing renal function decline in patients with rapidly worsening or advanced chronic kidney disease (CKD). nih.govjst.go.jp It has been shown to be beneficial even in patients with an eGFR as low as 25 mL/min/1.73 m². nih.govjst.go.jpdovepress.com
Heart Failure (HF)
Beyond its role in diabetes management, dapagliflozin has emerged as a crucial therapy for patients with heart failure, with and without T2DM. dovepress.comuic.edu
Reduction in Hospitalization and Cardiovascular Death: The DAPA-HF trial demonstrated that dapagliflozin significantly reduces the risk of the primary composite outcome of worsening heart failure (hospitalization or an urgent visit requiring intravenous therapy) or cardiovascular death in patients with heart failure and a reduced ejection fraction (HFrEF). uic.eduacc.org This benefit was observed in patients both with and without T2DM. acc.org A meta-analysis of studies in patients with HFrEF and diabetes showed that dapagliflozin was associated with a reduced incidence of hospitalization for heart failure, cardiovascular death, and all-cause mortality. frontiersin.org
Efficacy Across Renal Function Spectrum: The benefits of dapagliflozin in heart failure extend to patients with varying degrees of renal function. The DAPA-HF trial showed that the efficacy of dapagliflozin in preventing the primary outcome did not differ between those with an eGFR of <60 mL·min–1·1.73 m–2 and individuals with an eGFR ≥60 mL·min–1·1.73 m–2. ahajournals.org Pooled analysis of the DAPA-HF and DELIVER trials showed that dapagliflozin was beneficial even in patients whose eGFR deteriorated to <25 mL/min/1.73 m². jacc.org
Improved Symptoms and Cardiac Function: Dapagliflozin has also been shown to improve symptoms and cardiac function in patients with HFrEF. dovepress.comnih.gov This includes improvements in the New York Heart Association (NYHA) functional classification. nih.gov
Table 3: Efficacy of Dapagliflozin in Heart Failure (DAPA-HF Trial)
| Outcome | Dapagliflozin Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Composite Outcome | 16.3% | 21.2% | 0.74 (0.65-0.85) | <0.001 |
| Cardiovascular Death | 9.6% | 11.5% | Not specified | Not specified |
| Hospitalization for Heart Failure | 9.7% | 13.4% | Not specified | Not specified |
Efficacy in Heart Failure with Reduced Ejection Fraction (HFrEF)
The DAPA-HF (Dapagliflozin and Prevention of Adverse-outcomes in Heart Failure) trial was a landmark study that evaluated the efficacy of dapagliflozin in patients with Heart Failure with Reduced Ejection Fraction (HFrEF), defined as a left ventricular ejection fraction (LVEF) of 40% or less. acc.orgacu.edu.au The trial enrolled 4,744 patients, with and without type 2 diabetes, who were already receiving standard of care. acc.orgpharmacytimes.com
Reduction in Cardiovascular Mortality
In the DAPA-HF trial, dapagliflozin demonstrated a significant reduction in cardiovascular death. acu.edu.au The hazard ratio for cardiovascular death in the dapagliflozin group compared to the placebo group was 0.82 (95% CI, 0.69 to 0.98). acu.edu.aunih.gov This indicates a substantial decrease in the risk of death from cardiovascular causes for patients treated with dapagliflozin. acu.edu.au Specifically, 9.6% of patients in the dapagliflozin group experienced cardiovascular death compared to 11.5% in the placebo group. acc.orgnih.gov Furthermore, a reduction in all-cause mortality was also observed, with a hazard ratio of 0.83 (95% CI, 0.71 to 0.97). acu.edu.aunih.gov
A separate analysis of the DECLARE-TIMI 58 trial, which focused on patients with type 2 diabetes, also showed that dapagliflozin reduced cardiovascular death in the subgroup of patients with HFrEF. ahajournals.orgresearchgate.net The hazard ratio for this outcome was 0.55 (95% CI, 0.34–0.90). ahajournals.orgresearchgate.net
Reduction in Hospitalization for Heart Failure and Urgent Heart Failure Visits
Dapagliflozin significantly reduced the incidence of hospitalization for heart failure (HHF). acc.org In the DAPA-HF trial, 9.7% of patients in the dapagliflozin group were hospitalized for heart failure, compared to 13.4% in the placebo group. acc.org The primary outcome of the DAPA-HF trial, a composite of worsening heart failure (hospitalization or an urgent visit requiring intravenous therapy) or cardiovascular death, occurred in 16.3% of patients in the dapagliflozin group versus 21.2% in the placebo group, with a hazard ratio of 0.74 (95% CI, 0.65 to 0.85; P<0.001). acc.orgacu.edu.aunih.gov
The benefit of dapagliflozin extended to reducing recurrent hospitalizations. An analysis of the DAPA-HF trial showed that the rate of total (first and recurrent) HF hospitalizations and cardiovascular death was 16.3 per 100 patient-years in the dapagliflozin group, compared to 21.6 per 100 patient-years in the placebo group. ahajournals.org
Impact on Heart Failure Symptoms and Quality of Life Measures
A pooled analysis of the DEFINE-HF and PRESERVED-HF trials further confirmed these benefits across a wider range of ejection fractions, showing a significant improvement in KCCQ-CSS at 12 weeks with dapagliflozin. nih.govahajournals.org
Effects on Ventricular Arrhythmias
A post-hoc analysis of the DAPA-HF trial investigated the effect of dapagliflozin on ventricular arrhythmias, resuscitated cardiac arrest, and sudden death. nih.govmedscape.com The study found that dapagliflozin reduced the risk of a composite of any serious ventricular arrhythmia, resuscitated cardiac arrest, or sudden death by 21% compared to placebo (hazard ratio 0.79; 95% CI, 0.63-0.99). medscape.commedicaldialogues.innih.gov The incidence of this composite outcome was 5.9% in the dapagliflozin group versus 7.4% in the placebo group. medicaldialogues.innih.gov This suggests a potential antiarrhythmic effect of dapagliflozin in patients with HFrEF. medpagetoday.com
Efficacy in Heart Failure with Preserved Ejection Fraction (HFpEF) and Mildly Reduced Ejection Fraction (HFmrEF)
The DELIVER trial evaluated the efficacy of dapagliflozin in patients with heart failure and a left ventricular ejection fraction of more than 40%, encompassing both mildly reduced (HFmrEF) and preserved ejection fraction (HFpEF). nih.govnih.gov The trial included 6,263 patients. nih.gov
Over a median follow-up of 2.3 years, the primary outcome, a composite of worsening heart failure or cardiovascular death, occurred in 16.4% of patients in the dapagliflozin group compared to 19.5% in the placebo group (hazard ratio, 0.82; 95% CI, 0.73 to 0.92; P<0.001). nih.gov These findings demonstrate that dapagliflozin is effective in reducing adverse cardiovascular events in patients with HFpEF and HFmrEF. nih.govahajournals.org
Furthermore, a pooled analysis of the DAPA-HF and DELIVER trials, which included over 11,000 patients, confirmed the benefits of dapagliflozin across the full spectrum of left ventricular ejection fraction. jacc.org
Consistency of Benefit Across Diabetes Status in Heart Failure Cohorts
A crucial finding from the major clinical trials is that the benefits of dapagliflozin in heart failure are consistent regardless of the patient's diabetes status. acu.edu.aupharmacytimes.commecsj.com
In the DAPA-HF trial, which included 45% of patients with type 2 diabetes and 55% without, the reduction in the primary outcome of worsening heart failure or cardiovascular death was similar in both subgroups. acc.orgacu.edu.aupharmacytimes.com The results of the DELIVER trial also showed that the benefits of dapagliflozin in patients with HFpEF and HFmrEF were consistent in patients with and without diabetes. ahajournals.org
This consistency across diabetes status suggests that the mechanisms of benefit of dapagliflozin in heart failure extend beyond its glucose-lowering effects. pharmacytimes.comuic.edu
Data Tables
Table 1: Key Efficacy Outcomes in HFrEF (DAPA-HF Trial)
| Outcome | Dapagliflozin Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
| Primary Composite Outcome | 16.3% | 21.2% | 0.74 (0.65-0.85) | <0.001 |
| (Worsening HF or CV Death) | ||||
| Cardiovascular Death | 9.6% | 11.5% | 0.82 (0.69-0.98) | - |
| Hospitalization for Heart Failure | 9.7% | 13.4% | - | - |
| All-Cause Mortality | 11.6% | 13.9% | 0.83 (0.71-0.97) | - |
| Data sourced from multiple reports of the DAPA-HF trial. acc.orgacu.edu.aunih.gov |
Table 2: Efficacy in HFpEF and HFmrEF (DELIVER Trial)
| Outcome | Dapagliflozin Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
| Primary Composite Outcome | 16.4% | 19.5% | 0.82 (0.73-0.92) | <0.001 |
| (Worsening HF or CV Death) | ||||
| Data sourced from the DELIVER trial. nih.gov |
Chronic Kidney Disease (CKD)
Dapagliflozin propanediol (B1597323) hydrate (B1144303) has demonstrated significant efficacy in the management of chronic kidney disease (CKD), irrespective of the presence of type 2 diabetes. tctmd.comwikipedia.org Clinical trials have shown its ability to slow the progression of renal function decline, reduce the incidence of end-stage kidney disease, and lower mortality rates in this patient population. tctmd.comahajournals.org
Progression of Renal Function Decline (eGFR trajectories)
Dapagliflozin has been shown to favorably alter the trajectory of estimated glomerular filtration rate (eGFR) decline in patients with CKD. While an initial, temporary dip in eGFR may be observed upon initiation of therapy, long-term treatment leads to a slower rate of eGFR decline compared to placebo. nih.govnatap.orgnih.gov
In the DAPA-CKD trial, the mean rate of eGFR decline from baseline to the end of treatment (median 2.3 years) was -2.88 mL/min/1.73 m² per year in the dapagliflozin group, compared to -3.83 mL/min/1.73 m² per year in the placebo group, representing a 24.8% slower decline with dapagliflozin. natap.org An initial acute decline in eGFR at week two was more pronounced with dapagliflozin, but the subsequent chronic slope of eGFR decline was significantly slower. nih.govnatap.org This benefit was observed across different stages of CKD, including in patients with stage 4 CKD, where the eGFR slope declined by 2.15 ml/min/1.73 m² per year with dapagliflozin versus 3.38 ml/min/1.73 m² per year with placebo. nih.gov
The DAPA advKD trial, which included patients with advanced CKD (stages 4 and 5), also demonstrated a significant slowing of kidney function decline with dapagliflozin. medpath.commedscape.com After a median follow-up of 1.62 years, the dapagliflozin group had an average eGFR decline of -2.24 mL/min/1.73 m² compared to -3.67 mL/min/1.73 m² in the control group. medpath.com
Change in eGFR in Patients with Chronic Kidney Disease Treated with Dapagliflozin
| Trial | Patient Population | Dapagliflozin Group eGFR Change | Placebo/Control Group eGFR Change | Between-Group Difference |
|---|---|---|---|---|
| DAPA-CKD natap.org | CKD with and without T2D | -2.88 mL/min/1.73 m²/year | -3.83 mL/min/1.73 m²/year | 0.95 mL/min/1.73 m²/year slower decline |
| DAPA-CKD (Stage 4 CKD) nih.gov | Stage 4 CKD | -2.15 mL/min/1.73 m²/year | -3.38 mL/min/1.73 m²/year | 1.23 mL/min/1.73 m²/year slower decline |
| DAPA advKD medpath.com | Advanced CKD (Stages 4 & 5) | -2.24 mL/min/1.73 m² | -3.67 mL/min/1.73 m² | 1.43 mL/min/1.73 m² slower decline |
Reduction in End-Stage Kidney Disease Events
Treatment with dapagliflozin has been associated with a significant reduction in the risk of progressing to end-stage kidney disease (ESKD). In the landmark DAPA-CKD trial, dapagliflozin reduced the risk of the primary composite endpoint, which included a sustained ≥50% decline in eGFR, onset of ESKD, or renal or cardiovascular death, by 39% compared to placebo. tctmd.comwikipedia.org The number needed to treat to prevent one primary outcome event was 19. tctmd.com
Specifically for the component of ESKD, the DAPA-CKD trial showed a hazard ratio of 0.64 for dapagliflozin compared to placebo. tctmd.com The incidence of ESKD or renal death was also significantly reduced. acc.org Furthermore, extrapolated analyses from the DAPA-CKD trial predicted that treatment with dapagliflozin could delay the time to kidney failure by 6.6 years. oup.com The use of dapagliflozin also led to a lower incidence of the need for chronic dialysis. tctmd.com
Reduction in Renal and Cardiovascular Mortality in CKD Patients
Dapagliflozin has demonstrated a significant benefit in reducing both renal and cardiovascular mortality in patients with CKD. The DAPA-CKD trial was stopped early due to overwhelming efficacy, showing a 31% relative risk reduction in all-cause mortality with dapagliflozin compared to placebo. tctmd.comyoutube.com The absolute risk reduction was 2.1%, with a number needed to treat of 48. youtube.com
The primary composite outcome of the DAPA-CKD trial included renal or cardiovascular death, and dapagliflozin significantly reduced the risk of this composite endpoint. tctmd.com While the reduction in cardiovascular death as a standalone component was not always statistically significant in all analyses, the composite of cardiovascular death or hospitalization for heart failure was significantly reduced by 29%. tctmd.comacc.org Importantly, dapagliflozin's benefit on mortality was observed in patients with and without a history of cardiovascular disease. ahajournals.orgnih.gov A post-hoc analysis of the DAPA-CKD trial revealed that dapagliflozin reduced both cardiovascular and non-cardiovascular deaths, with a notable reduction in deaths due to infections. oup.com
Mortality Outcomes with Dapagliflozin in the DAPA-CKD Trial
| Outcome | Hazard Ratio (95% CI) | P-value | Reference |
|---|---|---|---|
| All-Cause Mortality | 0.69 (0.53-0.88) | 0.003 | tctmd.comacc.org |
| Composite of CV Death or Hospitalization for Heart Failure | 0.71 (0.55-0.92) | 0.0009 | tctmd.comacc.org |
| Cardiovascular Death | 0.81 (0.58-1.12) | >0.05 | tctmd.com |
| Non-Cardiovascular Death | - | 0.003 | acc.org |
Efficacy in Diabetic and Non-Diabetic Chronic Kidney Disease
A key finding from clinical trials is that the renoprotective effects of dapagliflozin extend to patients with CKD both with and without type 2 diabetes. tctmd.comnih.govdiabetesincontrol.com The DAPA-CKD trial included a substantial proportion of patients without diabetes, and the benefits of dapagliflozin on the primary composite endpoint were consistent across both subgroups. tctmd.comnih.gov
For the primary composite outcome, the hazard ratio for dapagliflozin versus placebo was 0.61 in both patients with and without diabetes (P for interaction=0.90). ahajournals.org Similarly, the reduction in all-cause mortality was significant in both subgroups. oup.com This demonstrates that the mechanisms behind the renal and cardiovascular benefits of dapagliflozin are at least partially independent of its glucose-lowering effects. wikipedia.org While the glucose-lowering effect may diminish with reduced kidney function, the renoprotective effects remain. wikipedia.org
Effects on Albuminuria and Proteinuria
Dapagliflozin has been shown to significantly reduce albuminuria and proteinuria, which are key markers of kidney damage and progression. ucl.ac.uk In a pre-specified analysis of the DAPA-CKD trial, dapagliflozin reduced the urinary albumin-to-creatinine ratio (UACR) by 29% compared to placebo. ucl.ac.uk The reduction was more pronounced in patients with type 2 diabetes (35.1% reduction) compared to those without (14.8% reduction). ucl.ac.uk
Furthermore, dapagliflozin reduced the likelihood of progression in UACR stage. ucl.ac.uk Among patients with a UACR of less than 3000 mg/g at baseline, those treated with dapagliflozin had a significantly lower risk of their albuminuria progressing to the nephrotic range (≥3000 mg/g). ucl.ac.uk Studies have also shown that dapagliflozin can reduce non-albumin proteinuria in kidney transplant recipients, both with and without diabetes. unisa.itmdpi.com
Cardiovascular Outcome Trials (CVOTs)
The cardiovascular benefits of dapagliflozin have been firmly established through several large-scale cardiovascular outcome trials (CVOTs). These trials have demonstrated a consistent reduction in adverse cardiovascular events, particularly hospitalization for heart failure, in patients with and without type 2 diabetes, including those with CKD. ahajournals.orgahajournals.org
The DAPA-CKD trial, while primarily focused on renal outcomes, also had key cardiovascular secondary endpoints. It showed that dapagliflozin reduced the composite of cardiovascular death or hospitalization for heart failure by 29% in patients with CKD. tctmd.com These benefits were consistent regardless of whether the patients had a history of cardiovascular disease at baseline. ahajournals.orgnih.gov
The DECLARE-TIMI 58 trial, which enrolled over 17,000 patients with type 2 diabetes, demonstrated that dapagliflozin significantly reduced the risk of the composite endpoint of cardiovascular death or hospitalization for heart failure. acc.org While it did not show a reduction in major adverse cardiovascular events (MACE), the trial provided strong evidence for the heart failure benefits of dapagliflozin. acc.orgnih.gov
The DAPA-HF trial specifically focused on patients with heart failure with reduced ejection fraction (HFrEF), both with and without type 2 diabetes. The results showed that dapagliflozin reduced the risk of worsening heart failure or cardiovascular death. wikipedia.org
These CVOTs, in conjunction with the dedicated renal outcome trials, have solidified the role of dapagliflozin as a crucial therapy for cardiorenal protection.
Key Cardiovascular Outcome Trials for Dapagliflozin
| Trial | Patient Population | Primary Endpoint | Key Finding | Reference |
|---|---|---|---|---|
| DAPA-CKD | CKD with and without T2D | Composite of ≥50% eGFR decline, ESKD, renal or CV death | Reduced CV death or HHF by 29% | tctmd.comahajournals.org |
| DECLARE-TIMI 58 | T2D with or at risk for ASCVD | MACE and Composite of CV death or HHF | Reduced CV death or HHF | acc.org |
| DAPA-HF | HFrEF with and without T2D | Composite of worsening HF or CV death | Reduced worsening HF or CV death | wikipedia.org |
Safety Profile and Adverse Event Mechanisms
Characterization of Common Adverse Events Related to Mechanism of Action
The primary function of dapagliflozin (B1669812) is to inhibit SGLT2 in the proximal tubules of the kidneys, which in turn prevents the reabsorption of glucose and leads to its excretion in the urine. nih.gov This therapeutic action, however, is also the root cause of its most common side effects.
Genitourinary Infections (e.g., Genital Mycotic Infections, Urinary Tract Infections)
The increased glucose concentration in the urine, a direct result of dapagliflozin's mechanism, creates a favorable environment for the growth of microorganisms. wisdomlib.orgnih.gov This can lead to an increased incidence of genitourinary infections.
Genital Mycotic Infections: These are among the most frequently reported adverse events. medcentral.com The presence of excess glucose in the urine provides a rich substrate for the proliferation of fungi, particularly Candida species. ijcsrr.org This can manifest as vulvovaginal mycotic infections in females and balanitis in males. nih.govdrugs.com Studies have shown that patients with a history of such infections are more susceptible to recurrence when taking dapagliflozin. medcentral.com A pooled analysis of 12 randomized, placebo-controlled trials reported that genital infections occurred in 4.1% to 5.7% of patients in the dapagliflozin groups compared to a lower percentage in the placebo group. nih.gov
Urinary Tract Infections (UTIs): The glucosuria induced by dapagliflozin can also increase the risk of bacterial UTIs. wisdomlib.org While some studies suggest a higher risk, others have found no significant difference in the incidence of UTIs compared to placebo. amegroups.orgamegroups.cn However, post-marketing reports have included serious UTIs such as urosepsis and pyelonephritis, which have sometimes required hospitalization. drugs.comtga.gov.audrugs.com
| Adverse Event | Reported Incidence/Risk | Contributing Factors |
|---|---|---|
| Genital Mycotic Infections | 4.1% - 5.7% in dapagliflozin groups in pooled analysis. nih.gov | Increased urinary glucose. nih.gov History of genital mycotic infections. medcentral.com |
| Urinary Tract Infections (UTIs) | 4.7% with dapagliflozin vs. 3.5% with placebo in a 24-week analysis. tga.gov.au Some meta-analyses show no significant increase. amegroups.orgamegroups.cn | Increased urinary glucose. wisdomlib.org |
Volume-Related Events and Hypotension
The osmotic diuresis caused by the excretion of glucose and sodium can lead to a reduction in intravascular volume. wikipedia.orgyoutube.com This can result in adverse events related to volume depletion, particularly in susceptible individuals.
Volume Depletion: This can manifest as dehydration, hypovolemia, and hypotension. nih.gov Patients at higher risk include the elderly, those with renal impairment, and individuals taking loop diuretics. medcentral.comyoutube.com In a pooled analysis, the incidence of volume depletion events was slightly higher with dapagliflozin (1.1%) compared to placebo (0.7%). nih.gov
Hypotension: The reduction in plasma volume can lead to a decrease in blood pressure, which may cause symptomatic hypotension in some patients. youtube.comnih.gov This can present as dizziness, lightheadedness, or fainting, especially upon standing (orthostatic hypotension). drugs.com
| Adverse Event | Reported Incidence/Risk | Risk Factors |
|---|---|---|
| Volume Depletion (Hypovolemia, Dehydration) | 1.1% with dapagliflozin vs. 0.7% with placebo in pooled analysis. nih.gov | Elderly age, renal impairment (eGFR <60 mL/min/1.73 m²), concurrent use of loop diuretics. medcentral.comfrontiersin.org |
| Hypotension | Increased risk due to volume depletion. youtube.com | Volume depletion, concurrent use of diuretics. youtube.com |
Glycemic-Related Events (e.g., Hypoglycemia in Combination Therapy)
When used as monotherapy, dapagliflozin has a low risk of causing hypoglycemia because its action is dependent on the presence of glucose in the blood. nih.gov However, the risk increases when it is used in combination with other antidiabetic medications that can independently lower blood glucose levels.
Hypoglycemia: When dapagliflozin is added to a treatment regimen that includes insulin (B600854) or insulin secretagogues (like sulfonylureas), the risk of hypoglycemia is elevated. drugs.comwww.nhs.ukde-intensivist.nl This is because these medications increase insulin levels or sensitivity, and the additional glucose-lowering effect of dapagliflozin can lead to a significant drop in blood sugar. A meta-analysis of randomized controlled trials showed no significant difference in the incidence of hypoglycemia when dapagliflozin was combined with oral hypoglycemic agents compared to placebo. amegroups.orgamegroups.cn However, another review highlighted that combination therapy with agents like glipizide (B1671590) resulted in a tenfold lower incidence of hypoglycemia with dapagliflozin compared to the glipizide group. scirp.org
Analysis of Serious and Rare Adverse Events
While less common, dapagliflozin is associated with some serious and rare adverse events that require careful monitoring and patient education.
Diabetic Ketoacidosis (DKA) and Euglycemic DKA
Diabetic ketoacidosis is a serious condition characterized by high levels of ketones in the blood. www.nhs.uk A particularly challenging form is euglycemic DKA, where blood glucose levels are not significantly elevated, which can delay diagnosis. nih.govfrontiersin.org
Mechanism: SGLT2 inhibitors like dapagliflozin can contribute to the development of DKA by reducing plasma glucose levels, which in turn decreases insulin secretion from the pancreas. de-intensivist.nl This creates a metabolic state that favors lipolysis and the production of ketone bodies. de-intensivist.nl Situations such as surgery, fasting, or severe illness can increase the risk. de-intensivist.nl
Euglycemic DKA: This is a rare but serious complication where patients present with the metabolic acidosis and ketosis of DKA but with near-normal blood glucose levels. nih.gov This atypical presentation can make diagnosis difficult for clinicians who are not familiar with this specific adverse effect of SGLT2 inhibitors. nih.govfrontiersin.org
Necrotizing Fasciitis of the Perineum (Fournier's Gangrene)
Fournier's gangrene is a rare but life-threatening necrotizing infection of the soft tissues of the perineum. drugs.comwikipedia.org
Association with Dapagliflozin: Post-marketing reports have identified an association between the use of SGLT2 inhibitors, including dapagliflozin, and the occurrence of Fournier's gangrene. tga.gov.auwww.gov.ukfda.gov While diabetes itself is a risk factor, the number of cases reported in patients taking SGLT2 inhibitors has prompted regulatory warnings. www.gov.ukfda.gov From March 2013 to January 2019, the FDA identified 55 cases of Fournier's gangrene in patients taking SGLT2 inhibitors. tctmd.com
Clinical Presentation and Outcome: Patients may present with pain, tenderness, redness, or swelling in the genital or perineal area, along with fever and malaise. drugs.comwww.gov.uk This condition requires immediate medical attention, including broad-spectrum antibiotics and surgical debridement. www.gov.uk Serious outcomes have included hospitalization, multiple surgeries, and in some cases, death. drugs.comfda.gov
| Adverse Event | Key Characteristics | Reported Cases/Incidence |
|---|---|---|
| Diabetic Ketoacidosis (DKA) and Euglycemic DKA | Life-threatening condition with high ketones. Euglycemic DKA presents with near-normal blood glucose. www.nhs.uknih.gov | Rare but serious. Risk increased by factors like surgery, fasting, or illness. de-intensivist.nl |
| Necrotizing Fasciitis of the Perineum (Fournier's Gangrene) | Rare but life-threatening infection of the perineal area. www.gov.uk | Post-marketing reports have established an association. tga.gov.auwww.gov.uk FDA identified 55 cases between March 2013 and January 2019. tctmd.com |
Acute Pancreatitis
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and Health Canada have issued communications regarding a potential safety signal for acute pancreatitis with SGLT2 inhibitors. sfda.gov.safrontiersin.org An analysis of the FDA Adverse Event Reporting System (FAERS) database from 2013 to 2021 identified 150 reports of acute pancreatitis associated with dapagliflozin. frontiersin.org Another FAERS database analysis from late 2012 to the third quarter of 2023 also identified pancreatitis as an adverse drug reaction signal. researchgate.net
The underlying mechanism for dapagliflozin-induced pancreatitis is not yet clear and is thought to be an idiosyncratic reaction, possibly stemming from immunological or cytotoxic effects of the drug or its metabolites. nih.gov Dehydration and lactic acidosis have also been proposed as potential contributing factors. nih.gov It is important to note that most cases of drug-induced pancreatitis are generally mild to moderate. frontiersin.org
Case reports have detailed instances of acute pancreatitis occurring shortly after the initiation of dapagliflozin treatment, with symptoms resolving upon discontinuation of the drug. nih.gov In one reported case, a patient experienced a recurrence of acute pancreatitis upon being rechallenged with dapagliflozin, strengthening the possibility of a causal link in that individual. nih.gov
However, other studies, including a meta-analysis of 19 randomized controlled trials, did not find a statistically significant increased risk of acute pancreatitis with SGLT2 inhibitors as a class. sentinelinitiative.org It is worth noting that these trials had limitations, including small sample sizes and limited follow-up times. sentinelinitiative.org
A comparative analysis of FAERS data suggested that while SGLT2 inhibitors might increase the risk of acute pancreatitis, the signal for canagliflozin (B192856) was stronger than that for dapagliflozin and empagliflozin (B1684318). frontiersin.org Another study analyzing FAERS data from 2019 to 2021 found that glucagon-like peptide-1 receptor agonists (GLP-1 RAs) and dipeptidyl peptidase 4 (DPP-4) inhibitors had a higher reported association with pancreatitis compared to SGLT2 inhibitors. nih.gov
Given the current evidence, healthcare providers are advised to consider pancreatitis in patients taking dapagliflozin who present with persistent severe abdominal pain. nih.gov
Acute Kidney Injury and Renal Impairment
The impact of dapagliflozin on renal function is complex, with both risks of acute kidney injury (AKI) and demonstrated long-term renal protective benefits.
The FDA has issued warnings about the risk of AKI with canagliflozin and dapagliflozin, based on reports from the FAERS database. sentinelinitiative.org The natriuretic and diuretic effects of SGLT2 inhibitors can lead to volume depletion, which is a potential mechanism for predisposing patients to AKI. sentinelinitiative.org
However, a meta-analysis of 11 randomized controlled trials indicated that SGLT2 inhibitors, as a class, were associated with a protective effect against AKI compared to placebo. nih.gov It is important to note that this finding was heavily influenced by a single large trial with empagliflozin. nih.gov
Real-world data from a study in Italian renal clinics showed that in patients with chronic kidney disease (CKD), dapagliflozin led to a small initial dip in estimated glomerular filtration rate (eGFR), but drug discontinuation due to adverse events, including AKI, was infrequent (2%). researchgate.net
Conversely, long-term studies have demonstrated significant renal benefits of dapagliflozin. The DAPA-CKD trial showed that in patients with CKD, with or without type 2 diabetes, dapagliflozin significantly reduced the risk of a composite of sustained eGFR decline, end-stage kidney disease, or death from renal or cardiovascular causes compared to placebo. wikipedia.org
Hepatic and Dermatological Manifestations
Hepatic Manifestations:
The potential for dapagliflozin to cause liver injury is considered rare. nih.gov Initial concerns during the drug's development phase arose from a case of acute liver injury in a Phase III trial. selleckchem.com Post-marketing, there have been isolated case reports of drug-induced liver injury (DILI) associated with dapagliflozin. nih.govselleckchem.com One report detailed a case of acute-on-chronic liver failure necessitating transplantation in a patient with pre-existing nonalcoholic steatohepatitis (NASH) who had started dapagliflozin. selleckchem.com Another case report described elevated liver enzymes in a patient after an increased dose of dapagliflozin, which normalized after discontinuing the medication. nih.gov
Dermatological Manifestations:
Various cutaneous adverse drug reactions (CADRs) have been associated with SGLT2 inhibitors, including dapagliflozin. The most frequently reported hypersensitivity reactions include rash, pruritus, and urticaria. nih.gov
A serious, though rare, dermatological adverse event associated with SGLT2 inhibitors is Fournier's gangrene, a necrotizing fasciitis of the perineum. nih.gov Other reported CADRs include fixed drug eruptions and Sweet syndrome. nih.gov One case report has also described dapagliflozin-induced cutaneous vasculitis, a previously unreported adverse effect. sentinelinitiative.org The proposed mechanism for this is the deposition of immune complexes in the vessel walls. sentinelinitiative.org
Long-Term Safety Surveillance and Post-Marketing Data Analysis
The safety profile of dapagliflozin propanediol (B1597323) hydrate (B1144303) has been continuously evaluated through long-term clinical trials and extensive post-marketing surveillance since its approval.
Real-World Adverse Event Reporting System Analysis
Analyses of real-world data from adverse event reporting systems, such as the FDA Adverse Event Reporting System (FAERS), provide valuable insights into the safety of dapagliflozin in a broader patient population than can be studied in clinical trials.
A comprehensive analysis of the FAERS database from the fourth quarter of 2012 to the third quarter of 2023 identified 44,506 adverse event reports associated with dapagliflozin. researchgate.net This analysis confirmed known adverse drug reactions and also highlighted signals for previously unrecognized events, such as acute pancreatitis. researchgate.net The most prominent system organ classes with adverse event signals were "metabolism and nutrition disorders" and "renal and urinary disorders". researchgate.net
Another study focusing on acute pancreatitis in the FAERS database from 2013 to 2021 found 150 reports linked to dapagliflozin. frontiersin.org This analysis also suggested that the risk might be higher when SGLT2 inhibitors are used in combination with other diabetes medications like DPP-4 inhibitors and GLP-1 receptor agonists. frontiersin.org
Post-marketing surveillance studies conducted in specific populations, such as in Korea, have also contributed to the understanding of dapagliflozin's safety profile in real-world clinical practice. astrazenecaclinicaltrials.complos.org A Korean post-marketing surveillance study collected data on 3,027 patients over six years and identified 1,222 adverse events in 805 patients. plos.org
Comparative Safety Across SGLT2 Inhibitors
Several studies have compared the safety profiles of different SGLT2 inhibitors, providing context for the adverse events associated with dapagliflozin.
In a meta-analysis of randomized controlled trials, SGLT2 inhibitors as a class were found to be protective against acute kidney injury compared to placebo. nih.gov However, this effect was largely driven by the results for empagliflozin. nih.gov
Regarding acute pancreatitis, an analysis of the FAERS database indicated that canagliflozin had the strongest signal among the SGLT2 inhibitors, followed by empagliflozin and dapagliflozin, which had similar, weaker signals. frontiersin.org
A systematic review and meta-analysis comparing the safety of SGLT2 inhibitors in elderly patients with type 2 diabetes and diabetic kidney disease found that these drugs increased the risk of genital mycotic infections and diabetic ketoacidosis, but other adverse reactions were infrequent, suggesting a relatively safe profile in this population. nih.gov
Risk Mitigation Strategies and Patient Monitoring in Clinical Practice
To ensure the safe and effective use of dapagliflozin propanediol hydrate, several risk mitigation strategies and patient monitoring guidelines are recommended in clinical practice.
Key Monitoring and Mitigation Strategies:
Renal Function: It is crucial to assess a patient's renal function before initiating dapagliflozin and to monitor it periodically thereafter. droracle.ai The glucose-lowering efficacy of dapagliflozin is reduced in patients with an eGFR below 45 mL/min/1.73 m².
Volume Depletion: Patients should be monitored for signs and symptoms of volume depletion, especially the elderly, those with renal impairment, and those on diuretics. droracle.ai
Diabetic Ketoacidosis (DKA): Patients should be educated about the signs and symptoms of DKA (nausea, vomiting, abdominal pain, fatigue, and trouble breathing) and advised to seek immediate medical attention if they occur, regardless of blood glucose levels. sfda.gov.saslcn.nhs.uk It is recommended to temporarily discontinue dapagliflozin during acute illness or prior to major surgery. droracle.aislcn.nhs.uk
Genital Mycotic Infections: Patients should be counseled on the increased risk of genital yeast infections and advised on proper hygiene. slcn.nhs.uk
Hypoglycemia: While the risk of hypoglycemia with dapagliflozin monotherapy is low, it increases when used in combination with insulin or sulfonylureas.
Foot Care: Patients should be advised on routine preventative foot care. laegemiddelstyrelsen.dk
The following table summarizes key monitoring parameters for patients on dapagliflozin:
| Parameter | Monitoring Frequency | Rationale |
| eGFR | Before initiation and periodically thereafter | To assess renal function and adjust therapy if needed. |
| Volume Status | At initiation and during treatment, especially in at-risk patients | To prevent dehydration and hypotension. |
| Ketones | During acute illness or if symptoms of DKA are present | To promptly diagnose and manage DKA. |
| Blood Glucose | Regularly, especially when co-administered with other antidiabetic agents | To monitor for hypoglycemia. |
Special Population Research Considerations
Geriatric Population
Pharmacokinetic and Pharmacodynamic Differences in Older Adults
The use of dapagliflozin (B1669812) in the geriatric population requires careful consideration of age-related physiological changes that can influence its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. While studies have not indicated a need for dose adjustments based on age alone, certain differences have been observed. hpra.ie
Pharmacokinetic analyses suggest that age itself does not have a clinically meaningful effect on dapagliflozin exposure. nih.gov However, older adults often have a lower body weight, which can be inversely correlated with drug exposure. tga.gov.aunih.gov A pooled analysis of phase IIb/III studies showed that the long-term safety of dapagliflozin was similar between older and younger patients. nih.gov
The pharmacodynamic response to dapagliflozin, specifically its glucose-lowering effect, is dependent on renal function, which often declines with age. nih.gov The amount of glucose excreted in the urine in response to dapagliflozin diminishes as the glomerular filtration rate (GFR) decreases. tga.gov.au
Safety Profile and Risk of Volume Depletion/Renal Impairment
Elderly patients are more susceptible to certain adverse effects of dapagliflozin, particularly those related to volume depletion. The diuretic effect of dapagliflozin can lead to a modest decrease in blood pressure, which may be more pronounced in older individuals. hpra.ie This can increase the risk of hypotension and dehydration. wikipedia.orgdrugs.com Therefore, it is important to assess the volume status of elderly patients before and during treatment. wikipedia.orgnih.gov
Patients with Renal Impairment
Efficacy for Glycemic Control vs. Renal Protection in Reduced eGFR
The efficacy of dapagliflozin is intrinsically linked to renal function. Its primary mechanism for glycemic control involves inhibiting the reabsorption of glucose in the kidneys, leading to its excretion in the urine. wikipedia.org As the estimated glomerular filtration rate (eGFR) declines, the filtered glucose load decreases, thereby attenuating the glucose-lowering effect of dapagliflozin. hpra.iedoi.org Studies have shown that in patients with moderate renal impairment (eGFR <45 mL/min/1.73 m²), dapagliflozin does not significantly improve glycemic control compared to placebo. hpra.ieresearchgate.net
However, beyond its glycemic effects, dapagliflozin has demonstrated significant renal protective benefits, even in patients with reduced eGFR. The DAPA-CKD trial showed that dapagliflozin, on top of standard care, reduced the composite measure of worsening of renal function or risk of cardiovascular or renal death by 39% in patients with chronic kidney disease stages 2–4. wikipedia.org This benefit was consistent in patients with and without type 2 diabetes. wikipedia.org Real-world evidence also supports the antiproteinuric effect of dapagliflozin, demonstrating a reduction in the albumin excretion rate. nih.gov Therefore, while its role in glycemic management is limited in this population, its use for renal protection is a key consideration. wikipedia.org
Safety Considerations in Patients with Advanced Renal Disease
The use of dapagliflozin in patients with advanced renal disease requires careful evaluation of its safety profile. Initiation of dapagliflozin is generally not recommended in patients with an eGFR below 25 mL/min/1.73 m² due to limited experience. hpra.ie However, patients with chronic kidney disease (CKD) who are already on dapagliflozin may continue the treatment to reduce the risk of eGFR decline, end-stage kidney disease (ESKD), cardiovascular death, and hospitalization for heart failure, even if their eGFR falls below this threshold. medscape.com
In patients with moderate renal impairment, a higher proportion of those treated with dapagliflozin experienced adverse reactions such as increases in creatinine (B1669602), phosphorus, and parathyroid hormone (PTH), as well as hypotension, compared to placebo. hpra.ie A study in patients with CKD stages 4-5 (eGFR 10-30 mL/min/1.73m²) found that dapagliflozin was associated with a lower risk of eGFR decline and composite renal outcomes compared to a control group. docwirenews.com The control group experienced higher rates of heart failure and acute kidney injury. docwirenews.com Dapagliflozin is contraindicated in patients on dialysis. medscape.com
Patients with Hepatic Impairment
The liver is one of the primary sites of dapagliflozin metabolism. nih.gov Therefore, the pharmacokinetic profile of dapagliflozin can be altered in patients with hepatic impairment. Studies have shown that systemic exposure to dapagliflozin increases with the degree of hepatic impairment. researchgate.net
In subjects with mild, moderate, and severe hepatic impairment, the maximum concentration (Cmax) and the area under the curve (AUC) of dapagliflozin were increased compared to healthy subjects. researchgate.net Specifically, in individuals with severe hepatic impairment, the Cmax and AUC were increased by 40% and 67%, respectively. researchgate.net
Despite this increased exposure, dapagliflozin has been generally well-tolerated in patients with mild to moderate hepatic impairment, and no dose adjustment is typically required for these individuals. tga.gov.aumedscape.com However, for patients with severe hepatic impairment, caution is advised, and the use of dapagliflozin has not been extensively studied in this population. drugs.commedscape.com
Interactive Data Tables
Table 1: Pharmacokinetic Parameters of Dapagliflozin in Hepatic Impairment vs. Healthy Subjects
| Degree of Hepatic Impairment | Cmax Increase | AUC Increase |
| Mild | 12% | 36% |
| Moderate | 12% | 36% |
| Severe | 40% | 67% |
Data sourced from a study on the influence of hepatic impairment on dapagliflozin pharmacokinetics. researchgate.net
Table 2: Efficacy of Dapagliflozin in Patients with Moderate Renal Impairment (DERIVE Study)
| Endpoint | Dapagliflozin (Change from Baseline) | Placebo (Change from Baseline) | Difference (95% CI) | p-value |
| HbA1c (%) | -0.37% | -0.03% | -0.34% (-0.53, -0.15) | <0.001 |
| Body Weight (kg) | -3.17 kg | -1.92 kg | -1.25 kg (-1.90, -0.59) | <0.001 |
| Seated SBP (mmHg) | -4.8 mmHg | -1.7 mmHg | -3.1 mmHg (-6.3, 0.0) | <0.05 |
Data from the DERIVE Study, which assessed dapagliflozin in patients with type 2 diabetes and moderate renal impairment. doi.org
Alterations in Systemic Exposure in Liver Dysfunction
Research has demonstrated that the systemic exposure to dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is influenced by the degree of hepatic impairment. nih.govresearchgate.net The primary route of elimination for dapagliflozin is through glucuronidation, a process that occurs in the liver, to form the inactive metabolite, dapagliflozin 3-O-glucuronide. nih.gov
Studies have been conducted to compare the pharmacokinetics of dapagliflozin in individuals with mild, moderate, and severe hepatic impairment (classified by Child-Pugh scores) to those with normal hepatic function. nih.goveuropa.eu
In a study involving a single 10-mg dose of dapagliflozin, individuals with mild (Child-Pugh class A) or moderate (Child-Pugh class B) hepatic impairment showed no clinically significant differences in peak plasma concentrations (Cmax) or the area under the concentration-time curve (AUC), which represents total drug exposure. europa.eudrugs.com Specifically, compared to healthy individuals, those with mild hepatic impairment had a 12% lower mean Cmax and a 3% higher mean AUC. nih.gov In the moderate impairment group, the mean Cmax was 12% higher and the mean AUC was 36% higher than in healthy subjects. nih.goveuropa.eu These variations were not deemed clinically meaningful. europa.eu
However, in individuals with severe hepatic impairment (Child-Pugh class C), more pronounced changes in dapagliflozin exposure were observed. europa.eudrugs.com Following a single 10-mg dose, the mean Cmax and AUC of dapagliflozin were found to be 40% and 67% higher, respectively, compared to individuals with normal liver function. nih.goveuropa.eudrugs.com
The systemic exposure of the inactive metabolite, dapagliflozin 3-O-glucuronide, also showed alterations. In individuals with mild, moderate, and severe hepatic impairment, the mean Cmax values for this metabolite were 4% higher, 58% higher, and 14% lower, respectively, compared to healthy subjects. The corresponding mean AUC values were 6%, 100%, and 30% higher. nih.gov The variability in these metabolite levels was noted to be highly dependent on the creatinine clearance of each group. nih.gov
Table 1: Impact of Hepatic Impairment on Dapagliflozin Pharmacokinetics
| Degree of Hepatic Impairment | Change in Mean Cmax | Change in Mean AUC |
|---|---|---|
| Mild (Child-Pugh Class A) | ▼ 12% | ▲ 3% |
| Moderate (Child-Pugh Class B) | ▲ 12% | ▲ 36% |
| Severe (Child-Pugh Class C) | ▲ 40% | ▲ 67% |
This table presents the percentage change in mean peak plasma concentration (Cmax) and mean area under the curve (AUC) of dapagliflozin in individuals with hepatic impairment compared to those with normal hepatic function.
Clinical Recommendations Based on Hepatic Function
Based on the pharmacokinetic data, specific clinical recommendations have been established for the use of dapagliflozin in patients with hepatic impairment.
For individuals with mild or moderate hepatic impairment, no dosage adjustment of dapagliflozin is considered necessary. europa.eutga.gov.au The observed changes in systemic exposure in these populations are not thought to be clinically significant. europa.eu
In contrast, for patients with severe hepatic impairment, a more cautious approach is recommended due to the notable increase in dapagliflozin exposure. nih.govtga.gov.au It is advised that the benefit-risk profile be individually assessed for these patients, as the long-term safety and efficacy of dapagliflozin have not been specifically studied in this population. nih.gov Some guidelines recommend a lower starting dose for patients with severe hepatic impairment. europa.eu
Formulation Science, Prodrug Development, and Pharmaceutical Research
Challenges in Pharmaceutical Development Related to Material Properties
The development of a successful oral dosage form for an active pharmaceutical ingredient (API) is often hampered by its intrinsic material properties. Dapagliflozin (B1669812) in its free form presents significant challenges, primarily its high hygroscopicity and low melting point. sci-hub.seresearchgate.net These characteristics can lead to issues such as:
Impaired Solid-State Stability: Highly hygroscopic compounds readily absorb moisture from the atmosphere, which can lead to physical and chemical degradation of the API. sci-hub.se This can affect the drug's potency and shelf life.
Manufacturing Difficulties: The sticky nature of hygroscopic powders can cause problems during manufacturing, such as inaccurate weighing and poor flowability, leading to non-uniformity in the final dosage form. sci-hub.semdpi.com
Thermal Instability: Dapagliflozin propanediol (B1597323) hydrate (B1144303) has a relatively low melting point, making it susceptible to thermal stress during manufacturing processes like drying and milling. mdpi.comtandfonline.com Exposure to higher temperatures can cause the crystalline structure to break down, potentially altering the drug's dissolution profile and bioavailability. tandfonline.com
To overcome these hurdles, dapagliflozin was formulated as a crystalline solvate with (S)-propanediol and water, forming dapagliflozin propanediol hydrate. sci-hub.senih.gov This stable crystalline form helps to mitigate the issues associated with the free form of the drug. sci-hub.se However, even this form requires strict temperature and humidity control during production and storage to maintain its integrity. sci-hub.setandfonline.com
Design and Evaluation of Ester Prodrugs of Dapagliflozin
The prodrug approach is a well-established strategy in pharmaceutical sciences to improve the physicochemical and pharmacokinetic properties of a drug. nih.gov For dapagliflozin, the development of ester prodrugs has been explored to further enhance its stability and manufacturability. nih.govnih.govresearchgate.net
Enhancement of Stability and Manufacturability
Ester prodrugs of dapagliflozin, such as dapagliflozin formate (B1220265), have been synthesized with the goal of improving upon the properties of this compound. nih.govnih.govresearchgate.net Dapagliflozin formate, for instance, was developed to have a higher melting point (approximately 104°C) compared to this compound, which could offer advantages in the manufacturing process. nih.gov The rationale behind this approach is that the ester prodrug would be more stable during production and would be rapidly converted back to the active dapagliflozin molecule within the body. nih.govnih.govresearchgate.net
Comparative Pharmacokinetic and Safety Profiles of Prodrugs
A key aspect of prodrug development is ensuring that the prodrug is efficiently converted to the active parent drug in vivo and that the pharmacokinetic profile of the active drug remains comparable to the original formulation. A study comparing dapagliflozin formate to dapagliflozin propanediol monohydrate in healthy subjects demonstrated that the prodrug was rapidly and almost completely converted to dapagliflozin. nih.govnih.govresearchgate.net
The study found that the plasma concentrations of the prodrug, dapagliflozin formate, were extremely low, indicating efficient conversion. nih.govnih.govresearchgate.net The pharmacokinetic parameters of the resulting dapagliflozin were comparable to those observed after the administration of dapagliflozin propanediol monohydrate. nih.govnih.govresearchgate.net
Table 1: Comparative Pharmacokinetic Parameters of Dapagliflozin after Administration of Dapagliflozin Formate (DAP-FOR) and this compound (DAP-PDH)
| Parameter | Dapagliflozin from DAP-FOR (Mean ± SD) | Dapagliflozin from DAP-PDH (Mean ± SD) | Geometric Mean Ratio (90% CI) |
|---|---|---|---|
| Cmax (μg/L) | 123.4 ± 33.8 | 127.0 ± 35.8 | 0.9766 (0.8635–1.1044) nih.gov |
| AUClast (μg·h/L) | 884.2 ± 174.4 | 903.9 ± 167.9 | 0.9797 (0.9427–1.0182) nih.gov |
| AUCinf (μg·h/L) | 899.7 ± 176.4 | 915.2 ± 169.5 | 0.9844 (0.9553–1.0145) nih.gov |
Data from a study in healthy subjects. nih.gov
The geometric mean ratios for the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were within the conventional bioequivalence range of 0.80–1.25. nih.govnih.govresearchgate.net This suggests that dapagliflozin formate can be considered a viable alternative to this compound, offering potential manufacturing advantages without compromising the pharmacokinetic performance of the active drug. nih.govnih.govresearchgate.net
Development of Fixed-Dose Combination (FDC) Formulations
To simplify treatment regimens and improve patient adherence, fixed-dose combinations (FDCs) of dapagliflozin with other antidiabetic agents have been developed. pharmaexcipients.comnih.govnih.gov
Rationales for Co-Formulation with Other Antidiabetic Agents (e.g., DPP-4 Inhibitors)
Combining dapagliflozin with a dipeptidyl peptidase-4 (DPP-4) inhibitor, such as saxagliptin (B632) or sitagliptin (B1680988), offers a complementary mechanism of action for managing type 2 diabetes. wileymicrositebuilder.comresearchgate.net SGLT2 inhibitors like dapagliflozin work by increasing urinary glucose excretion, while DPP-4 inhibitors enhance the incretin (B1656795) system, leading to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. nih.govwileymicrositebuilder.comwikipedia.org This dual approach can lead to improved glycemic control. nih.govfrontiersin.org The combination of these agents is a logical step in multi-drug therapy for type 2 diabetes. researchgate.net
Optimization of Drug Release Patterns and Tablet Design
Developing an FDC tablet presents its own set of formulation challenges, including ensuring the stability of both APIs and achieving the desired drug release profiles. pharmaexcipients.comnih.govnih.gov For the combination of this compound and sitagliptin phosphate (B84403) monohydrate, various tablet designs were investigated, including single-layer, double-layer, and dry-coated tablets. pharmaexcipients.comnih.govnih.gov
Single-layer tablets were found to have issues with stability and drug dissolution patterns. pharmaexcipients.comnih.govnih.gov
Dry-coated tablets experienced a "corning effect" where the core tablet did not fully disintegrate during dissolution testing. pharmaexcipients.comnih.govnih.gov
Double-layer tablets emerged as the optimal design, demonstrating good hardness, low friability, and rapid disintegration. pharmaexcipients.comnih.govnih.gov This design also showed good stability under both room temperature and accelerated storage conditions. pharmaexcipients.comnih.govnih.gov
The optimized FDC double-layer tablet exhibited a high dissolution rate, with over 80% of the drugs released within 30 minutes in a pH 6.8 dissolution medium. pharmaexcipients.comnih.gov Human bioequivalence studies confirmed that the FDC tablet was equivalent to the co-administration of the individual tablets. pharmaexcipients.comnih.gov
Table 2: Quality Attributes of Different Sitagliptin/Dapagliflozin FDC Tablet Formulations
| Tablet Type | Key Findings |
|---|---|
| Single-Layer | Stability and drug dissolution problems. pharmaexcipients.comnih.govnih.gov |
| Dry-Coated | Incomplete disintegration (corning effect). pharmaexcipients.comnih.govnih.gov |
Bioequivalence and Clinical Performance of FDC Tablets
Fixed-dose combination (FDC) tablets that include dapagliflozin are a subject of significant pharmaceutical research, aimed at simplifying treatment regimens and potentially improving patient adherence. nih.gov Studies have been conducted to ensure that these combination products are bioequivalent to the co-administration of the individual tablets. Bioequivalence is established when the rate and extent of absorption of the active ingredient in the FDC tablet are not significantly different from the individual components administered together. nih.gov
Research has demonstrated the bioequivalence of FDC tablets containing dapagliflozin with other agents such as metformin (B114582), saxagliptin, and linagliptin (B1675411). nih.govnih.govnih.govmdpi.com For instance, studies comparing FDC tablets of dapagliflozin and metformin with the single-component tablets found that the mean ratios for key pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC) and the maximum observed plasma concentration (Cmax), were close to unity, meeting the predefined bioequivalence criteria. nih.govnih.gov Similarly, FDC tablets of saxagliptin/dapagliflozin were found to be bioequivalent to the individual tablets administered concomitantly under fasted conditions. nih.gov A study on a dapagliflozin and linagliptin FDC also demonstrated comparable pharmacokinetic characteristics to the individual components, meeting bioequivalence standards. mdpi.com
These studies confirm that the clinical performance of well-formulated FDC tablets containing dapagliflozin is comparable to taking the individual medications separately, providing a more convenient therapeutic option. researchgate.net
Crystalline Forms and Solid-State Properties Research
Dapagliflozin in its base form is an amorphous and amphiphilic molecule with high hygroscopicity and poor solid-state stability, which presents challenges for formulation and manufacturing. nih.govnih.gov To address these issues, this compound was developed. This form is a crystalline solvate, specifically a 1:1:1 complex of dapagliflozin, (S)-propylene glycol, and water. tandfonline.comnih.govsci-hub.se While this crystalline hydrate improves upon the amorphous nature of the base molecule, it possesses its own stability limitations. researchgate.net Notably, this compound is sensitive to temperature and humidity, with a tendency to lose its solvent lattice structure at temperatures slightly above room temperature, which can lead to phase transitions. nih.govtandfonline.comnih.govsci-hub.seresearchgate.net This necessitates strict control over environmental conditions during the manufacturing and storage of the drug product. nih.govresearchgate.net
The inherent instability of this compound has spurred extensive research into new crystalline forms with superior physicochemical properties. researchgate.netresearchgate.net This research aims to identify forms that are more robust against thermal stress and humidity, thereby improving manufacturability and product stability. nih.govresearchgate.net Investigations have focused on various alternative solid-state forms, including other hydrates, solvates, and, most prominently, cocrystals. tandfonline.comresearchgate.net
Several distinct crystalline forms have been identified and characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). tandfonline.comelsevierpure.com For example, patents describe crystalline dapagliflozin dihydrate forms, designated as Form A and Form B, each with unique XRPD patterns. google.comgoogleapis.com Research has also compared this compound (D-PD) with the dapagliflozin free base (D-FB) and dapagliflozin L-proline cocrystals (D-LP), revealing significant differences in their solid-state behaviors and physicochemical properties. tandfonline.comnih.gov
Table 2: Comparison of Different Dapagliflozin Solid Forms
| Form | Description | Key Property | Reference |
|---|---|---|---|
| Amorphous Dapagliflozin | Base form of the active ingredient | High hygroscopicity, poor solid-state stability. | nih.govnih.gov |
| This compound (D-PD) | Crystalline 1:1:1 solvate with (S)-propylene glycol and water | Improved stability over amorphous form but sensitive to heat and humidity; can lose its lattice structure. | nih.govtandfonline.comnih.govsci-hub.se |
| Dapagliflozin L-proline Cocrystal (D-LP) | Cocrystal of dapagliflozin and L-proline | Superior physicochemical and mechanical properties compared to D-PD; higher thermal stability and lower hygroscopicity. | tandfonline.comnih.govsci-hub.se |
| Dapagliflozin Citric Acid Cocrystal | Cocrystal of dapagliflozin and citric acid | Highest melting point (149.54 °C) compared to other forms in one study; remained solid under stressed conditions. | researchgate.net |
| Dapagliflozin Dihydrate (Form A) | Crystalline hydrate form | Characterized by a specific XRPD pattern with peaks at 9.2°, 12.0°, 16.1°, 16.4°, 18.4°, 24.8°, and 30.0° 2Θ. | google.comgoogleapis.com |
Strategies for Improving Stability Against Humidity and Thermal Stress
The primary challenge with this compound is its limited stability under conditions of thermal stress and high humidity. tandfonline.comnih.gov Research has focused on several key strategies to develop more robust solid forms of dapagliflozin. nih.govresearchgate.net
Cocrystallization: A leading strategy is the formation of cocrystals, which are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former molecule held together by non-covalent bonds. tandfonline.comsci-hub.se This approach has proven effective for dapagliflozin.
Dapagliflozin L-proline cocrystals (D-LP) have demonstrated superior physicochemical and mechanical properties compared to this compound (D-PD). tandfonline.comnih.gov Stress stability studies showed that D-LP has higher thermal stability and lower hygroscopicity. sci-hub.se Dynamic vapor sorption (DVS) analysis confirmed that D-LP was the most resistant to moisture uptake compared to both the free base and the propanediol hydrate forms. sci-hub.se
Dapagliflozin-citric acid cocrystal (DAP-CA) has also been developed and shows enhanced stability. nih.gov In one study, DAP-CA had a melting point of 149.54 °C, significantly higher than this compound (77.11 °C). Under accelerated stability conditions (4 weeks of storage), the citric acid cocrystal remained a solid powder, whereas the propanediol hydrate form became slightly sticky granules. DVS analysis showed that the citric acid cocrystal was the most non-hygroscopic form, uptaking only about 1% water at 95% relative humidity (RH), compared to 2% for the propanediol hydrate and 7.4% for the amorphous form.
Prodrug Development: Another innovative approach is the creation of a prodrug.
Dapagliflozin formate (DAP-FOR) , an ester prodrug, was specifically designed to improve the stability and manufacturing process of dapagliflozin. nih.gov This prodrug has a higher melting point (approximately 104 °C) than this compound and is rapidly converted into the active dapagliflozin in the body. nih.govdovepress.com A study comparing the two found that dapagliflozin formate could serve as a stable alternative to this compound. nih.gov
Alternative Hydrates and Solvates: The exploration of other crystalline hydrates and solvates is another area of research. Patents have been filed for novel crystalline forms, such as a dapagliflozin dihydrate, which avoids the use of expensive diols like (S)-propanediol and offers an alternative stable crystalline structure. google.comgoogleapis.com These efforts aim to discover new crystal lattices that are thermodynamically more stable than the propanediol solvate. sci-hub.se
These strategies collectively aim to overcome the inherent pharmaceutical challenges of dapagliflozin, leading to more stable and manufacturable drug products. researchgate.netresearchgate.net
Future Research Directions and Unanswered Questions
Elucidation of Residual Uninvestigated Mechanisms of Action (e.g., Blood Pressure Regulation)
While the diuretic and natriuretic effects of dapagliflozin (B1669812) contribute to blood pressure reduction, the complete picture of its antihypertensive action remains to be fully elucidated. nih.govyoutube.com Studies have shown that dapagliflozin lowers systolic blood pressure, but the precise interplay of factors beyond simple fluid loss is an active area of investigation. nih.govnih.govamsterdamumc.nl
One area of focus is the potential impact of dapagliflozin on the sympathetic nervous system. Research suggests that a reduction in sympathetic nervous system activity may contribute to the sustained blood pressure-lowering effect observed with dapagliflozin treatment. nih.govamsterdamumc.nl Additionally, the influence of dapagliflozin on arterial stiffness and endothelial function is being explored as a contributing factor to its cardiovascular benefits. nih.gov Another proposed mechanism involves the drug's effect on uric acid excretion. Studies have indicated that dapagliflozin treatment is associated with increased 24-hour urinary uric acid excretion, which may, in turn, contribute to the reduction in both 24-hour and daytime systolic blood pressure. nih.govresearchgate.net Further research is needed to dissect these and other potential pathways to gain a comprehensive understanding of dapagliflozin's effects on blood pressure regulation.
Investigation of Novel Therapeutic Combinations and Synergistic Effects
The therapeutic efficacy of dapagliflozin is being amplified through its use in combination with other drug classes, a strategy grounded in complementary mechanisms of action. nih.gov The combination of dapagliflozin with metformin (B114582), a first-line therapy for type 2 diabetes, has demonstrated significant improvements in glycemic control. nih.govscirp.org
Furthermore, the pairing of dapagliflozin with dipeptidyl peptidase-4 (DPP-4) inhibitors, such as saxagliptin (B632) and sitagliptin (B1680988), has shown promise. nih.govendocrine-abstracts.org While SGLT2 inhibitors can increase glucagon (B607659) levels, DPP-4 inhibitors work to suppress glucagon, creating a mechanistically complementary approach to managing type 2 diabetes. nih.gov Fixed-dose combinations of dapagliflozin and saxagliptin are available and have been shown to effectively lower HbA1c and lead to weight loss. nih.gov
The combination of dapagliflozin with a glucagon-like peptide-1 receptor agonist (GLP-1RA) like exenatide (B527673) has also been investigated, revealing synergistic effects on blood pressure reduction. nih.govamsterdamumc.nl Research into these and other novel combinations, including those with medications for heart failure and hypertension, is ongoing to identify synergistic effects that can lead to improved clinical outcomes. www.nhs.uk
Identification and Validation of Predictive Biomarkers for Treatment Response
To personalize dapagliflozin therapy and maximize its benefits, researchers are actively working to identify and validate predictive biomarkers of treatment response. These biomarkers could help identify patients who are most likely to experience significant cardiovascular and renal protection.
Several potential biomarkers are under investigation. Natriuretic peptides, such as NT-proBNP, are established markers of heart failure and have been shown to be impacted by dapagliflozin treatment. mdpi.comtctmd.com Changes in NT-proBNP levels may help predict the efficacy of dapagliflozin in reducing heart failure-related events. mdpi.com High-sensitivity cardiac troponin T (hs-cTnT), a marker of myocardial injury, is another promising candidate. jacc.org Studies are exploring whether baseline levels or changes in hs-cTnT can predict the cardiovascular benefits of dapagliflozin. tctmd.comjacc.org
Other biomarkers being investigated include those related to inflammation, such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as markers of kidney function and fibrosis. nih.govnih.gov The integration of "omics" technologies, including genomics, proteomics, and metabolomics, holds the potential to uncover novel biomarker signatures that can guide treatment decisions. jacc.org
Research into Patient Stratification for Optimal Therapeutic Outcomes
Building upon the identification of predictive biomarkers, a key area of future research is the development of strategies for patient stratification. The goal is to move beyond a "one-size-fits-all" approach and tailor dapagliflozin therapy to individuals based on their specific risk profiles and predicted response.
Clinical risk scores are being developed and validated to identify patients with type 2 diabetes who are at the highest risk for hospitalization for heart failure and who would derive the greatest absolute benefit from dapagliflozin. oup.com These scores often incorporate factors such as a history of heart failure, atrial fibrillation, coronary artery disease, estimated glomerular filtration rate (eGFR), and urine albumin-to-creatinine ratio (UACR). oup.com
Randomized controlled trials are increasingly incorporating stratified randomization based on baseline characteristics like UACR and the presence or absence of type 2 diabetes to ensure a balanced representation of different patient subgroups. nih.gov This approach allows for more robust analyses of treatment effects within specific populations. Future research will likely focus on refining these stratification methods to optimize the therapeutic outcomes of dapagliflozin across its approved indications.
Long-Term Cardiovascular and Renal Outcome Studies in Diverse Patient Populations
While large-scale clinical trials have established the cardiovascular and renal benefits of dapagliflozin, there is a continuing need for long-term outcome studies in more diverse patient populations. wikipedia.orgnih.govnih.gov Initial landmark trials, while groundbreaking, may have had limited representation of certain demographic and clinical subgroups. pharmacist.com
Future research will aim to confirm the efficacy and safety of dapagliflozin in a broader range of patients, including different racial and ethnic groups, a wider spectrum of ages, and individuals with varying degrees of cardiovascular and renal risk. pharmacist.comnih.gov For instance, the DAPA-CKD trial was designed to include a significant proportion of patients without diabetes to specifically assess the drug's efficacy in this population. nih.gov
Nationwide observational studies are also contributing valuable real-world evidence on the long-term effectiveness of dapagliflozin in routine clinical practice. nih.govnih.gov These studies help to confirm the findings of randomized controlled trials and provide insights into the drug's performance in a less controlled setting. Pooled meta-analyses of individual patient data from multiple trials are also being conducted to increase statistical power and allow for more detailed subgroup analyses across the full spectrum of conditions like heart failure. nih.gov
Exploration of Potential Beyond Currently Approved Indications
The therapeutic potential of dapagliflozin may extend beyond its current approved indications for type 2 diabetes, heart failure, and chronic kidney disease. wikipedia.orgpharmacist.comtctmd.comhfsa.orgmayoclinic.org Researchers are actively exploring its use in other conditions where its unique mechanisms of action could be beneficial.
One area of significant interest is the prevention of type 2 diabetes. Sub-studies of major clinical trials have suggested that dapagliflozin may reduce the incidence of new-onset type 2 diabetes. beyondtype1.org Further investigation is warranted to confirm this potential preventive effect.
Other potential applications being explored include the treatment of non-alcoholic fatty liver disease (NAFLD), diabetic retinopathy, and cognitive impairment in patients with diabetes. nih.gov There is also emerging research into the role of SGLT2 inhibitors in modulating cellular inflammation and protecting against ferroptosis, an iron-dependent form of cell death, which could have implications for a variety of diseases. mvsu.edu Clinical trials are also underway to evaluate the efficacy of dapagliflozin in patients with inadequately controlled type 1 diabetes. clinicaltrials.gov
Health Economics and Outcomes Research on Dapagliflozin Propanediol (B1597323) Hydrate (B1144303)
Economic evaluations have been conducted in various countries and have generally found dapagliflozin to be a cost-effective treatment for type 2 diabetes, heart failure, and chronic kidney disease. nih.govmedscape.commssm.edu These analyses often use Markov models to project the long-term health and economic impacts of treatment. ahajournals.org
Key factors influencing the cost-effectiveness of dapagliflozin include the drug's price, its effect on cardiovascular mortality, and the duration of its therapeutic benefits. frontiersin.orgahajournals.org Ongoing research in this area will continue to inform reimbursement decisions and clinical guidelines, ensuring that the benefits of dapagliflozin are accessible to appropriate patient populations.
Data from Clinical Trials
Economic Evaluation of Dapagliflozin
Q & A
Q. What excipient compatibility studies are required for Dapagliflozin formulation development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
